2-Hydroxy-5-phenylisonicotinic acid
Description
The exact mass of the compound 2-Hydroxy-5-phenylisonicotinic acid, 95% is 215.058243149 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Hydroxy-5-phenylisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-phenylisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-oxo-5-phenyl-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-6-9(12(15)16)10(7-13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTICIUTUQKWAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673497 | |
| Record name | 2-Oxo-5-phenyl-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214369-68-2 | |
| Record name | 2-Oxo-5-phenyl-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-Hydroxy-5-phenylisonicotinic acid
CAS: 1214369-68-2 Formula: C₁₂H₉NO₃ Molecular Weight: 215.21 g/mol Class: Substituted Pyridine / HIF-PH Inhibitor Pharmacophore[1]
Executive Summary
2-Hydroxy-5-phenylisonicotinic acid (CAS 1214369-68-2) is a specialized heterocyclic building block and pharmacophore primarily utilized in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors .[1] Structurally, it features a pyridine core substituted with a hydroxyl group at the C2 position, a carboxylic acid at C4, and a phenyl ring at C5.[1]
This specific substitution pattern confers dual functionality:
-
Bidentate Chelation: The 2-hydroxy (tautomerizing to 2-pyridone) and 4-carboxylic acid motifs form a chelating pincer capable of binding the active site Iron (Fe²⁺) in metalloenzymes.[1]
-
Hydrophobic Interaction: The 5-phenyl group targets the hydrophobic pocket of the HIF-PH enzyme, enhancing binding affinity and selectivity compared to unsubstituted pyridine acids.[1]
This guide details the physicochemical properties, synthetic pathways, and mechanistic applications of CAS 1214369-68-2 in drug discovery.[1]
Chemical Profile & Structural Analysis[1][2]
Tautomeric Equilibrium
A critical feature of this compound is the prototropic tautomerism between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms.[1] In solution and solid states, the 2-pyridone form often predominates, which is essential for its hydrogen-bonding capability within enzyme active sites.[1]
-
Enol Form: 2-hydroxy-5-phenylpyridine-4-carboxylic acid[1]
-
Keto Form: 2-oxo-5-phenyl-1,2-dihydropyridine-4-carboxylic acid[1]
Physicochemical Properties[1][2]
| Property | Value / Description |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >230°C (Decomposes) |
| pKa (Acid) | ~3.5 (Carboxylic acid) |
| pKa (Base) | ~0.8 (Pyridine Nitrogen) |
| LogP | 1.8 - 2.2 (Predicted) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in water (pH dependent) |
Mechanistic Insight: HIF-PH Inhibition[1]
The pharmacological relevance of CAS 1214369-68-2 lies in its ability to mimic 2-oxoglutarate (2-OG), the natural co-substrate of HIF-prolyl hydroxylase domain (PHD) enzymes.[1]
Mechanism of Action
HIF-PH enzymes regulate the stability of Hypoxia-Inducible Factor (HIF).[1] Under normoxia, PHDs hydroxylate HIF-α, marking it for proteasomal degradation.[1]
-
Inhibition: CAS 1214369-68-2 acts as a competitive antagonist of 2-OG.[1]
-
Chelation: The carboxylate and the oxygen of the 2-oxo group coordinate the active site Fe(II).[1]
-
Stabilization: By inhibiting PHD, HIF-α is stabilized, dimerizes with HIF-β, and translocates to the nucleus to upregulate erythropoietin (EPO) genes.[1]
Signaling Pathway Visualization[1]
Figure 1: Mechanism of HIF stabilization via PHD inhibition by 2-Hydroxy-5-phenylisonicotinic acid.[1]
Synthetic Methodology
The synthesis of CAS 1214369-68-2 typically involves a Suzuki-Miyaura cross-coupling reaction, utilizing a halogenated pyridine precursor and a phenylboronic acid.[1]
Retrosynthetic Analysis[1]
-
Precursors: 5-Bromo-2-hydroxyisonicotinic acid + Phenylboronic acid.[1]
-
Key Transformation: Palladium-catalyzed C-C bond formation.[1]
Synthesis Workflow Diagram
Figure 2: Synthetic route for CAS 1214369-68-2 via bromination and Suzuki coupling.[1]
Detailed Experimental Protocol
Step 1: Bromination of 2-Hydroxyisonicotinic Acid
-
Dissolution: Dissolve 10.0 g (71.9 mmol) of 2-hydroxyisonicotinic acid in 100 mL of glacial acetic acid.
-
Addition: Add bromine (4.0 mL, 79 mmol) dropwise over 30 minutes at room temperature.
-
Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (MeOH/DCM 1:9).[1]
-
Workup: Cool to 0°C. The product, 5-bromo-2-hydroxyisonicotinic acid, precipitates.[1] Filter and wash with cold water.[1]
-
Yield: ~85% (Yellow powder).
Step 2: Suzuki Coupling
-
Reagents: Combine 5-bromo-2-hydroxyisonicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), and Potassium Carbonate (3.0 eq) in a mixture of 1,4-Dioxane/Water (4:1).
-
Catalyst: Degas with Nitrogen for 10 min, then add Pd(PPh₃)₄ (5 mol%).
-
Reflux: Heat to 90°C under Nitrogen atmosphere for 12 hours.
-
Purification:
-
Characterization: Confirm identity via ¹H-NMR (DMSO-d₆). Look for phenyl protons (7.3-7.6 ppm) and the disappearance of the C5-H signal.[1]
Analytical Characterization
To validate the integrity of CAS 1214369-68-2, the following analytical parameters must be met.
HPLC Method[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm and 280 nm.[1]
-
Retention Time: Expect elution around 7.5 - 8.5 min (hydrophobic shift due to phenyl group).[1]
¹H-NMR Interpretation (DMSO-d₆)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 12.5 - 13.5 | Broad Singlet | 1H | -COOH (Acid) |
| 11.8 - 12.2 | Broad Singlet | 1H | -NH / -OH (Tautomer) |
| 7.85 | Singlet | 1H | Pyridine C6-H |
| 7.30 - 7.55 | Multiplet | 5H | Phenyl Ring Protons |
| 6.65 | Singlet | 1H | Pyridine C3-H |
Note: The absence of coupling between Pyridine C3-H and C6-H confirms substitution at C5.[1]
Handling and Safety
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.[1]
References
-
PubChem. (n.d.).[1] 2-Hydroxyisonicotinic Acid (Related Compound).[1][2][3] National Library of Medicine.[1] Retrieved March 2, 2026, from [Link][1]
-
Rabinowitz, M. H., et al. (2010).[1] Design of HIF Prolyl Hydroxylase Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for HIF-PH inhibitor SAR).
-
Gupta, N., & Jayakumar, J. (2019).[1] Review on HIF-Prolyl Hydroxylase Inhibitors: A New Paradigm in the Treatment of Anemia. European Journal of Medicinal Chemistry. (Mechanistic reference).
Sources
2-Hydroxy-5-phenylpyridine-4-carboxylic Acid: Structural Dynamics, Synthetic Methodologies, and Pharmacophore Profiling
Executive Summary
2-Hydroxy-5-phenylpyridine-4-carboxylic acid (CAS: 1214369-68-2)[1] is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Existing in a dynamic tautomeric equilibrium between its 2-hydroxypyridine and 2-pyridone forms, this molecule serves as a critical building block for designing inhibitors targeting 2-oxoglutarate (2-OG) dependent dioxygenases, including Hypoxia-Inducible Factor Prolyl Hydroxylase Domains (HIF-PHDs) and Jumonji C (JmjC) domain-containing histone demethylases[2],[3].
This whitepaper provides a comprehensive analysis of its physicochemical properties, pharmacophore binding mechanics, and field-proven synthetic protocols, designed for researchers optimizing lead compounds in drug discovery.
Pharmacophore Profiling & Mechanistic Rationale
The utility of the 2-hydroxy-5-phenylpyridine-4-carboxylic acid core lies in its precise mimicry of endogenous 2-oxoglutarate[2]. The spatial arrangement of its functional groups allows it to hijack the active sites of metalloenzymes with high affinity.
-
Bidentate Metal Chelation: The nitrogen atom (or the adjacent C2-carbonyl oxygen in the pyridone tautomer) and the C4-carboxylic acid act as a bidentate ligand. They displace water molecules to coordinate directly with the active site metal (typically Fe²⁺ or a Ni²⁺ surrogate)[2].
-
Active Site Anchoring: The C4-carboxylic acid forms critical salt bridges and hydrogen bonds with conserved active-site residues (e.g., Tyr132 and Lys206 in KDM4A)[2].
-
Lipophilic Exploitation: The introduction of the phenyl ring at the C5 position is a deliberate structural modification. It extends into adjacent hydrophobic pockets, engaging in
stacking or van der Waals interactions with residues like Valine or Phenylalanine, thereby driving target selectivity and increasing binding affinity over smaller, non-arylated analogs.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Pharmacophore binding model of the pyridine-carboxylic acid scaffold.
Physicochemical Characterization
Understanding the quantitative parameters of this scaffold is essential for predicting its pharmacokinetic behavior (ADME) and optimizing downstream synthetic handling.
Table 1: Quantitative Physicochemical Data
| Property | Value | Mechanistic Implication |
| IUPAC Name | 2-Hydroxy-5-phenylpyridine-4-carboxylic acid | Standard nomenclature |
| CAS Number | 1214369-68-2[1] | Unique identifier for procurement |
| Molecular Formula | C₁₂H₉NO₃ | Defines exact mass |
| Molecular Weight | 215.21 g/mol | Optimal for fragment-based drug design (FBDD) |
| TPSA | 77.35 Ų | Good membrane permeability; limits BBB crossing |
| H-Bond Donors | 2 (OH, COOH) | Facilitates target anchoring |
| H-Bond Acceptors | 3 (N, O, O) | Enhances aqueous solubility parameters |
| Rotatable Bonds | 2 | Balances conformational flexibility with entropy |
Synthetic Methodologies & Self-Validating Protocols
The synthesis of 2-hydroxy-5-phenylpyridine-4-carboxylic acid relies on a convergent approach, utilizing a halogenated intermediate to establish the critical C-C bond at the C5 position via palladium-catalyzed cross-coupling[4],[5].
Step-by-step synthetic workflow from acyclic precursors to the target compound.
Protocol 1: Synthesis of 5-Bromo-2-hydroxypyridine-4-carboxylic acid
Objective: Regioselective halogenation to establish the cross-coupling handle[6].
-
Reagent Preparation: Dissolve 2-hydroxypyridine-4-carboxylic acid (1.0 eq) in glacial acetic acid.
-
Electrophilic Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Causality of Choice: NBS in acetic acid is selected over elemental bromine to prevent destructive over-bromination. Acetic acid acts as a protic solvent that polarizes the N-Br bond, enhancing the electrophilicity of the bromine atom[5]. The hydroxyl group at C2 strongly activates the pyridine ring via electron donation. The C5 position is sterically favored compared to the highly congested C3 position (flanked by the hydroxyl and carboxylic acid groups), ensuring high regioselectivity[7].
-
Isolation: Stir for 12 hours, precipitate with ice water, filter, and dry under vacuum.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: Arylation of the C5 position to yield the final target[4].
-
Reaction Setup: In an oven-dried, argon-purged Schlenk flask, combine 5-bromo-2-hydroxypyridine-4-carboxylic acid (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq)[5].
-
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).
-
Causality of Choice: The bidentate dppf ligand enforces a large bite angle, which accelerates the reductive elimination step—a common bottleneck when coupling sterically hindered or electron-rich heterocyclic scaffolds. A biphasic solvent system of 1,4-dioxane and water (4:1) is utilized; water is critical for dissolving the inorganic base and generating the reactive hydroxyboronate intermediate, while dioxane maintains the solubility of the organic precursors[5].
-
Execution: Degas the solvent mixture, add to the flask, and heat to 90°C for 8 hours.
-
Self-Validating System (LC-MS & NMR): Reaction completion must be validated analytically. The brominated intermediate exhibits a distinct isotopic doublet at m/z 218 and 220 ([M+H]⁺, 1:1 ratio due to ⁷⁹Br/⁸¹Br). Successful cross-coupling is confirmed by the complete disappearance of this doublet and the emergence of a single product peak at m/z 216 ([M+H]⁺). Furthermore, ¹H-NMR will reveal the loss of the isolated C5 proton and the appearance of a 5-proton multiplet in the 7.3–7.6 ppm range, confirming phenyl integration.
References
-
Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL:[Link]
Sources
- 1. AB323023 | CAS 1214369-68-2 – abcr Gute Chemie [abcr.com]
- 2. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-(3,4-Dichlorophenyl)-2-hydroxyisonicotinic Acid [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-BROMO-2-HYDROXY-4-PYRIDINECARBOXYLIC ACID CAS#: 913836-16-5 [amp.chemicalbook.com]
- 7. 3-Bromo-5-iodopyridin-2-ol | 637348-81-3 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Physicochemical and Analytical Characterization of Hydroxypyridine Carboxylic Acids, with a Focus on 2-Hydroxyisonicotinic Acid
Introduction
The hydroxypyridine carboxylic acid scaffold is a significant pharmacophore in medicinal chemistry and drug discovery. The presence of both a hydroxyl and a carboxylic acid group on a pyridine ring imparts unique electronic and solubility properties, making these compounds valuable as enzyme inhibitors, chemical building blocks for more complex molecules, and ligands for metal-based catalysts.[1][2] Understanding the fundamental physicochemical properties and establishing robust analytical methods for this class of compounds is paramount for their successful application in research and development.
This guide provides a detailed overview of the core properties of 2-Hydroxyisonicotinic Acid as a representative example of this chemical family. We will delve into its structural and physicochemical characteristics, present validated analytical protocols for its characterization and quantification, and discuss its relevance in scientific research.
Section 1: Chemical Identity and Physicochemical Properties
The foundational step in working with any chemical entity is to understand its basic identity and physical properties. 2-Hydroxyisonicotinic acid, also known as 2-oxo-1H-pyridine-4-carboxylic acid, is a pyridinone derivative.[3] The tautomeric equilibrium between the hydroxy-pyridine and oxo-dihydropyridine forms is a key feature of this molecule, influencing its reactivity and intermolecular interactions.
Chemical Structure
Caption: 2D structure of 2-Hydroxyisonicotinic Acid.
Physicochemical Data
The following table summarizes the key computed and experimental properties of 2-Hydroxyisonicotinic Acid. This data is crucial for designing experiments, including selecting appropriate solvents for reactions and analytical methods, and for interpreting biological activity data.
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₃ | PubChem[3] |
| Molecular Weight | 139.11 g/mol | PubChem[3] |
| IUPAC Name | 2-oxo-1H-pyridine-4-carboxylic acid | PubChem[3] |
| CAS Number | 22282-72-0 | PubChem[3] |
| Physical Description | Solid | Human Metabolome Database |
| XLogP3-AA | -0.5 | PubChem[3] |
Section 2: Analytical Characterization
A multi-faceted analytical approach is essential for confirming the identity, purity, and concentration of a compound. For hydroxypyridine carboxylic acids, a combination of chromatography and spectroscopy is typically employed.
Analytical Workflow Overview
The following diagram illustrates a typical workflow for the comprehensive analysis of a sample containing 2-Hydroxyisonicotinic Acid. This workflow ensures that both qualitative (identity) and quantitative (purity, concentration) data are obtained.
Caption: A typical analytical workflow for the characterization of 2-Hydroxyisonicotinic Acid.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely used technique for determining the purity and concentration of aromatic compounds like 2-Hydroxyisonicotinic Acid.[4][5] The aromatic pyridine ring provides strong UV absorbance, allowing for sensitive detection.
Expertise & Experience in Method Development: The choice of a reversed-phase C18 column is a logical starting point for polar analytes like this.[4] The mobile phase, a gradient of acidified water and an organic solvent like acetonitrile, is designed to ensure good peak shape and retention of the polar carboxylic acid group. The acid in the mobile phase (e.g., formic or sulfuric acid) suppresses the ionization of the carboxylic acid, leading to better retention and symmetrical peaks on a C18 column.[5][6]
Detailed Protocol for HPLC Analysis:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in deionized water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration before use.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a 1.0 mg/mL stock solution of 2-Hydroxyisonicotinic Acid in a 50:50 mixture of acetonitrile and water.
-
From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the same solvent.
-
Prepare unknown samples by accurately weighing and dissolving them in the same solvent to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[5]
-
-
HPLC Instrument Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector at a wavelength corresponding to the maximum absorbance of the analyte (e.g., 200-300 nm, to be determined by a PDA scan).[6]
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the unknown sample by interpolation from the calibration curve.
-
Assess purity by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and definitive identification, coupling HPLC with a mass spectrometer is the method of choice.[7] LC-MS is particularly useful for analyzing complex mixtures or for pharmacokinetic studies where concentrations are very low.
Trustworthiness through Self-Validating Systems: The power of LC-MS, especially tandem MS (MS/MS), lies in its specificity. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored for quantification.[4] This precursor-product ion transition is unique to the analyte, providing a high degree of confidence in the identification and quantification, even in the presence of co-eluting impurities.
Methodology for LC-MS/MS Analysis:
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: The same HPLC method as described above can generally be used.
-
Ionization: Electrospray ionization (ESI) is typically used for polar molecules. Both positive and negative modes should be evaluated to determine which provides a better signal for 2-Hydroxyisonicotinic Acid.
-
Mass Spectrometry:
-
Full Scan Mode: To determine the m/z of the molecular ion ([M+H]⁺ or [M-H]⁻). For 2-Hydroxyisonicotinic Acid (139.11 g/mol ), this would be approximately 140.03 in positive mode or 138.02 in negative mode.
-
MRM Mode (for quantification):
-
Infuse a standard solution directly into the mass spectrometer to optimize the precursor ion signal.
-
Perform a product ion scan to identify the most stable and abundant fragment ions.
-
Select the most intense precursor-product ion transition for quantification.
-
-
Section 3: Potential Applications in Research and Drug Discovery
The structural motifs present in 2-Hydroxyisonicotinic Acid and its derivatives are of significant interest in several areas of research.
-
Enzyme Inhibition: The combination of a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (ring nitrogen), and an anionic group (carboxylate) makes these scaffolds ideal for interacting with the active sites of enzymes.[1]
-
Organic Synthesis: These compounds serve as versatile building blocks. The carboxylic acid can be converted to esters, amides, or other functional groups, while the pyridine ring can undergo various substitution reactions.[8]
-
Medicinal Chemistry: Derivatives of hydroxypyridine carboxylic acids have been explored as noncompetitive AMPA receptor antagonists for neurological diseases and have shown potential in other therapeutic areas.[9]
References
- 2-Hydroxy-5-sulfonicotinic acid | 334708-05-3 | Benchchem. (n.d.).
- 2-Hydroxyisonicotinic Acid | C6H5NO3 | CID 280756 - PubChem. (n.d.). NIH.
- 2-HYDROXY-5-NITRONICOTINIC ACID - ChemBK. (2024, April 9).
- 2-Hydroxy-5-nitronicotinic acid - Fluorochem. (n.d.).
- Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. (2021, September 7). MDPI.
- 2-Hydroxy-5-nitronicotinic acid CAS#: 6854-07-5 - ChemicalBook. (n.d.).
- 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem. (n.d.). NIH.
- HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. (n.d.). SIELC.
- 6854-07-5 Cas No. | 2-Hydroxy-5-nitronicotinic acid - Apollo Scientific. (n.d.).
- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025, January 4). MDPI.
- A Comparative Guide to Analytical Methods for the Quantification of 2-Amino-3-fluoroisonicotinic Acid. (n.d.). Benchchem.
- Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. (2012, December 4). PubMed.
- Development and Validation Method for Simultaneous Analysis of Retinoic Acid, Hydroquinone and Corticosteroid in Cream Formula by High-Performance Liquid Chromatography. (2018, September 30).
- Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. (n.d.). SciELO.
Sources
- 1. 2-Hydroxy-5-sulfonicotinic acid | 334708-05-3 | Benchchem [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. 2-Hydroxyisonicotinic Acid | C6H5NO3 | CID 280756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. japsonline.com [japsonline.com]
- 6. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydroxy-5-phenylisonicotinic Acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxy-5-phenylisonicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and materials science. Due to its structural motifs—a 2-hydroxypyridine core, a carboxylic acid function, and a phenyl substitution—this molecule presents a unique electronic and steric profile. This document will delve into its structure and tautomerism, predicted physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, expected spectroscopic characteristics, and a discussion of its potential biological activities and applications based on analogous structures. This guide is intended to serve as a foundational resource for researchers investigating this and related compounds.
Introduction and Core Concepts
2-Hydroxy-5-phenylisonicotinic acid belongs to the class of pyridine carboxylic acids, a group of compounds that are integral to numerous approved pharmaceuticals and are widely explored in drug discovery. The core of this molecule is the isonicotinic acid (pyridine-4-carboxylic acid) scaffold, which is substituted with a hydroxyl group at the 2-position and a phenyl group at the 5-position.
A critical chemical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. In the case of 2-Hydroxy-5-phenylisonicotinic acid, this equilibrium is with 2-Oxo-5-phenyl-1,2-dihydropyridine-4-carboxylic acid . The position of this equilibrium is influenced by factors such as the solvent, pH, and temperature. For clarity and in line with IUPAC nomenclature for the unsubstituted parent compound, this guide will primarily refer to the 2-pyridone tautomer in its formal naming.[1]
The introduction of a phenyl group at the 5-position is expected to significantly influence the molecule's lipophilicity, steric hindrance, and potential for π-π stacking interactions, thereby modulating its biological activity and material properties compared to the parent 2-hydroxyisonicotinic acid.
Physicochemical Properties
| Property | Value (Estimated) | Comments and Source |
| Molecular Formula | C₁₂H₉NO₃ | Calculated |
| Molecular Weight | 215.21 g/mol | Calculated |
| IUPAC Name | 2-Oxo-5-phenyl-1,2-dihydropyridine-4-carboxylic acid | Based on tautomeric form |
| CAS Number | Not assigned | - |
| Physical Form | Expected to be a solid at room temperature. | Based on related compounds. |
| Melting Point | > 250 °C | Estimated based on related phenyl-pyridone carboxylic acids. |
| Boiling Point | 569.3°C at 760 mmHg | Predicted for the isomer 2-hydroxy-6-phenylpyridine-4-carboxylic acid.[2] |
| Density | 1.354 g/cm³ | Predicted for the isomer 2-hydroxy-6-phenylpyridine-4-carboxylic acid.[2] |
| pKa | ~3-4 for the carboxylic acid, ~11-12 for the pyridinol proton | Estimated based on parent compounds. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Inferred from its aromatic character and the properties of related compounds. |
| XLogP3 | 1.1 | Predicted for the isomer 2-hydroxy-6-phenylpyridine-4-carboxylic acid.[2] |
Synthesis and Purification
A plausible and efficient synthetic route to 2-Hydroxy-5-phenylisonicotinic acid involves a Suzuki cross-coupling reaction to introduce the phenyl group, followed by the construction of the pyridone ring and subsequent hydrolysis of an ester protecting group.
Proposed Synthetic Pathway
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Coupling Protocols for 5-Phenylisonicotinic Acid Derivatives
Strategic Analysis & Chemical Logic
The synthesis of 5-phenylisonicotinic acid (5-phenylpyridine-4-carboxylic acid) presents a classic "heteroaryl-heteroaryl" or "heteroaryl-aryl" coupling challenge. While the Suzuki-Miyaura reaction is the method of choice, the specific electronic and steric environment of the isonicotinic acid core requires a tailored approach.
The Core Challenges
-
Catalyst Poisoning (N-Coordination): The pyridine nitrogen is a strong
-donor. In low-ligand environments, it can displace phosphines on the Palladium (Pd) center, forming unreactive Pd(II)-pyridine complexes that arrest the catalytic cycle. -
Carboxylate Interference: The free carboxylic acid (C4 position) can form stable carboxylate-Pd species, further inhibiting the catalyst. It also limits solubility in standard non-polar coupling solvents (Toluene, Dioxane).
-
Electronic Deactivation: The 5-position (meta to nitrogen) is electronically deactivated, making oxidative addition slower compared to the 2-position.
The Solution Architecture
To address these, we present two distinct protocols:
-
Protocol A (The "Gold Standard" Ester Route): Utilizes a methyl ester protecting group to mask the acid, ensuring high solubility and preventing carboxylate interference. This is recommended for scale-up (>10g) and GMP workflows.
-
Protocol B (The "Direct" Aqueous Route): A ligand-free or specific ligand-assisted protocol using water-soluble Pd species. This is ideal for rapid combinatorial screening (mg scale) or "Green Chemistry" applications.
Protocol A: The "Gold Standard" Ester Route (Recommended)
Objective: Synthesis of 5-phenylisonicotinic acid via Methyl 5-bromoisonicotinate.
Mechanism: Esterification
Step 1: Esterification of 5-Bromoisonicotinic Acid
Note: If commercial Methyl 5-bromoisonicotinate is available, skip to Step 2.
-
Reagents: 5-Bromoisonicotinic acid (1.0 equiv),
(cat.), MeOH (Solvent). -
Procedure: Reflux 5-bromoisonicotinic acid in dry methanol (0.5 M concentration) with 5 mol% concentrated sulfuric acid for 12 hours.
-
Workup: Concentrate in vacuo, neutralize with saturated
, extract with EtOAc. -
Checkpoint: Confirm formation of methyl ester by TLC (
usually increases significantly vs free acid).
Step 2: Suzuki Cross-Coupling
Reaction: Methyl 5-bromoisonicotinate + Phenylboronic Acid
Reagents & Loadings:
-
Substrate: Methyl 5-bromoisonicotinate (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%)-
Why: The bidentate dppf ligand creates a wide bite angle, stabilizing the Pd center against N-coordination from the pyridine ring [1].
-
-
Base:
(3.0 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane / Water (9:1 v/v)
-
Why: The water co-solvent is critical for dissolving the inorganic base and activating the boronic acid (forming the boronate species).
-
Procedure:
-
Setup: Charge a reaction vial with the ester, phenylboronic acid, base, and catalyst.
-
Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen exclusion is vital to prevent homocoupling of the boronic acid.
-
Solvent Addition: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 90°C for 4–16 hours.
-
Monitoring: Monitor by LCMS. Look for the disappearance of the bromide (M+2 pattern) and appearance of the biaryl product.
Step 3: Saponification (Hydrolysis)
Reaction: Methyl 5-phenylisonicotinate
-
Reagents: LiOH (3.0 equiv), THF/Water (1:1).
-
Procedure: Dissolve the crude coupling product in THF/Water. Add LiOH. Stir at RT for 2 hours.
-
Workup: Acidify to pH 3-4 with 1M HCl. The product usually precipitates. Filter and wash with cold water. Recrystallize from Ethanol if necessary.
Protocol B: The "Direct" Aqueous Route (Green/Rapid)
Objective: Direct coupling of 5-bromoisonicotinic acid without protection. Scope: Best for small-scale library synthesis where step-count reduction is prioritized over yield maximization.
Reagents & Loadings:
-
Substrate: 5-Bromoisonicotinic acid (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.1 equiv)
-
Catalyst:
(1 mol%) + SPhos (2 mol%)-
Why: SPhos (Buchwald Ligand) is electron-rich and bulky. It facilitates oxidative addition into the electron-poor pyridine and prevents catalyst aggregation in water [2].
-
-
Base:
(3.0 equiv)-
Note: Excess base is needed to deprotonate the carboxylic acid and activate the boronic acid.
-
-
Solvent: Water / n-Butanol (1:1) or pure Water (if using TPGS-750-M surfactant).
Procedure:
-
Dissolution: Dissolve the acid and base in water first (ensure full deprotonation/solubility).
-
Catalyst Addition: Add the boronic acid and the pre-mixed Pd/Ligand solution (in small amount of organic solvent).
-
Reaction: Heat to 80°C for 6-12 hours.
-
Workup: The product is in the aqueous phase as the carboxylate. Wash with EtOAc to remove non-polar byproducts (dimers). Then, acidify the aqueous layer to pH 4 to precipitate the target 5-phenylisonicotinic acid.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning (Pyridine N) | Switch to Pd(dppf)Cl2 or Pd(PPh3)4 . Increase catalyst loading to 5 mol%. |
| Protodeboronation | Unstable Boronic Acid | Use Phenylboronic acid pinacol ester or add excess boronic acid (1.5 equiv). Lower temp to 70°C. |
| Homocoupling (Ph-Ph) | Oxygen presence | Degas solvents rigorously (sparge with Ar for 15 mins). |
| Product stuck in Water | pH incorrect during workup | The isonicotinic acid is zwitterionic. Ensure pH is adjusted to the isoelectric point (typically pH 3-4) for precipitation. |
| Black Precipitate (Pd) | Catalyst decomposition | Ligand insufficient. Add more phosphine ligand (e.g., |
Visualizations
Diagram 1: Reaction Workflow & Decision Tree
This diagram illustrates the logical flow between Protocol A and Protocol B based on project requirements.
Caption: Decision matrix for selecting the Ester Route (Red) for scalability vs. the Direct Aqueous Route (Blue) for speed.
Diagram 2: Mechanistic Cycle & Inhibition Points
This diagram highlights the specific catalytic cycle for this substrate, emphasizing the activation step and poisoning risks.
Caption: Suzuki catalytic cycle showing the critical risk of Pyridine N-coordination (Red) if ligand steric bulk is insufficient.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Li, H., et al. (2011).[2] Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives.[2][3] Journal of the American Chemical Society, 133(5), 1521–1528. Link
-
Malinowski, Z., et al. (2020). Suzuki-Miyaura cross-coupling of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine with arylboronic acids. Beilstein Journal of Organic Chemistry, 16, 2309–2317. Link
Sources
functionalization of 2-Hydroxy-5-phenylisonicotinic acid
Application Note: Strategies for the Functionalization of 2-Hydroxy-5-phenylisonicotinic Acid in Drug Discovery and Materials Science
Introduction & Structural Dynamics
2-Hydroxy-5-phenylisonicotinic acid (CAS 1214369-68-2) is a highly versatile, multifunctional heterocyclic building block[1]. The scaffold is characterized by a 2-hydroxypyridine core that exists in a dynamic tautomeric equilibrium with its 2-pyridone form. This structural duality makes it strategically valuable in two primary domains:
-
Materials Science: The uncoordinated carboxylate oxygen atoms and the polar hydroxyl/pyridone groups serve as excellent hydrogen-bond acceptors and metal-coordination sites. Structurally related 2-hydroxyisonicotinic acid derivatives are utilized as auxiliary ligands in Tetrahedral Imidazolate Frameworks (TIF-Ax) to fine-tune pore environments for enhanced CO2 adsorption and gas separation[2].
-
Medicinal Chemistry: The 5-phenyl substitution provides a lipophilic anchor, making this core a privileged pharmacophore. Derivatives of this scaffold are critical precursors for synthesizing neurokinin-2 (NK2) receptor antagonists[3] and modulators of epigenetic enzymes, such as EZH2 histone methyltransferases[4].
Mechanistic Causality in Functionalization
The functionalization of this scaffold requires careful orchestration due to the competing nucleophilicity of the nitrogen and oxygen atoms in the 2-pyridone/2-hydroxypyridine tautomeric system.
-
C4-Carboxylic Acid Derivatization: Amidation at the C4 position is the primary route for generating drug-like libraries. However, the steric bulk of the adjacent C5-phenyl ring necessitates highly reactive coupling reagents (e.g., HATU) to prevent tautomer-driven side reactions and overcome slow kinetics[4].
-
C2-O-Triflation: To enable downstream palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig), the C2-hydroxy group must be converted into a pseudohalide. Using trifluoromethanesulfonic anhydride (Tf
O) in pyridine exploits Hard-Soft Acid-Base (HSAB) principles: the "hard" sulfonyl electrophile preferentially attacks the "hard" oxygen atom over the softer nitrogen, trapping the molecule in the reactive 2-(triflyloxy)pyridine form[5].
Functionalization Workflow
Divergent functionalization pathways of 2-Hydroxy-5-phenylisonicotinic acid.
Quantitative Data: Optimization of C2-O-Triflation
Direct triflation of the unprotected acid leads to uncontrolled mixed anhydride formation and polymerization. Therefore, prior C4-esterification is mandatory[4]. Table 1 summarizes the optimization of the O-triflation step on the methyl ester intermediate.
Table 1: Optimization of C2-O-Triflation of Methyl 2-hydroxy-5-phenylisonicotinate
| Entry | Reagent | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Tf | Et | DCM | 0 to RT | 45 | Significant N-triflation and degradation observed. |
| 2 | Tf | Pyridine (3.0 eq) | DCM | -10 to RT | 72 | Improved O-selectivity; slow conversion rate. |
| 3 | Tf | Pyridine (Solvent) | Pyridine | -10 to RT | 91 | Complete conversion; highly selective O-trapping. |
| 4 | PhNTf | K | DMF | 50 | 35 | Poor reactivity with the sterically hindered core. |
Self-Validating Experimental Protocols
Protocol A: C4-Amidation via HATU Coupling (Library Generation)
Causality: The C5-phenyl group introduces significant steric bulk around the C4-carboxylic acid. Standard carbodiimides (e.g., EDC) suffer from slow kinetics here, allowing the 2-pyridone tautomer to interfere via side reactions. HATU generates a highly reactive HOAt ester, overcoming this steric hindrance to rapidly and cleanly form the amide bond.
-
Initiation: Dissolve 2-Hydroxy-5-phenylisonicotinic acid (1.0 eq, 500 mg) in anhydrous DMF (10 mL, 0.2 M) under a nitrogen atmosphere.
-
Deprotonation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: Excess base ensures full deprotonation of the carboxylic acid and neutralizes any amine hydrochloride salts added in subsequent steps.
-
Activation: Cool the mixture to 0 °C and add HATU (1.2 eq). Stir for 15 minutes.
-
Validation Checkpoint 1: A distinct color change to pale yellow indicates the successful formation of the active HOAt ester.
-
-
Coupling: Add the desired primary or secondary amine (1.2 eq). Remove the ice bath and stir at room temperature for 2 hours.
-
Validation Checkpoint 2 (Self-Validation): Quench a 10 µL aliquot of the reaction mixture in 1 mL of 50% MeCN/H
O. Analyze via LC-MS. The protocol is validated when the starting material peak (m/z 216.06[M+H] ) completely disappears, replaced by the corresponding product mass. -
Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO
, and brine. Dry over Na SO and concentrate in vacuo.
Protocol B: C4-Esterification and C2-O-Triflation
Causality: Pyridine is utilized as both solvent and base. It reacts with Tf
-
Esterification (Protection): Suspend the starting acid (1.0 eq) in anhydrous methanol (0.5 M). Add SOCl
(4.0 eq) dropwise at 0 °C. Reflux for 12 hours. Concentrate in vacuo to yield the methyl ester[4].-
Validation Checkpoint 1: TLC (DCM:MeOH 9:1) must show a complete shift from the baseline to a higher R
spot (~0.6).
-
-
Triflation Setup: Dissolve the methyl ester intermediate (1.0 eq) in anhydrous pyridine (0.3 M) in a Schlenk flask under a nitrogen atmosphere. Cool to -10 °C using an acetone/ice bath[5].
-
Electrophile Addition: Slowly add Trifluoromethanesulfonic anhydride (Tf
O, 1.5 eq) dropwise over 10 minutes to control the exotherm. -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Validation Checkpoint 2 (Self-Validation): Extract a 50 µL aliquot, dilute in CDCl
, and perform a rapid F NMR scan. The protocol is validated by the presence of a sharp singlet at approximately -74 ppm (confirming the covalently bound -OTf group), which is distinctly shifted from unreacted Tf O (-72 ppm) or hydrolyzed triflic acid (-78 ppm). -
Isolation: Dilute with cold DCM, wash extensively with cold 1M CuSO
(to remove residual pyridine) and brine. Dry and concentrate to yield the cross-coupling-ready electrophile.
References
-
MDPI - Tetrahedral Imidazolate Frameworks with Auxiliary Ligands (TIF-Ax): Synthetic Strategies and Applications. Available at:[Link]
- Google Patents - US9051269B2 - Modulators of methyl modifying enzymes, compositions and uses thereof.
Sources
- 1. AB323023 | CAS 1214369-68-2 – abcr Gute Chemie [abcr.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-(3,4-Dichlorophenyl)-2-hydroxyisonicotinic Acid [benchchem.com]
- 4. US9051269B2 - Modulators of methyl modifying enzymes, compositions and uses thereof - Google Patents [patents.google.com]
- 5. 5-Methylpyridin-2(1H)-one | 91914-06-6 | Benchchem [benchchem.com]
using 2-Hydroxy-5-phenylisonicotinic acid as a HIF-PH inhibitor scaffold
As a Senior Application Scientist, this guide provides an in-depth exploration of 2-Hydroxy-5-phenylisonicotinic acid as a foundational scaffold for developing novel inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHs). This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for synthesis, characterization, and cellular evaluation of compounds derived from this scaffold.
Introduction: Targeting the Cellular Oxygen Sensing Pathway
The cellular response to changes in oxygen availability is a fundamental process critical for survival, and it is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1][2] HIF is a heterodimer composed of a constitutively expressed HIF-1β subunit and an oxygen-sensitive α-subunit (e.g., HIF-1α, HIF-2α).[3][4]
Under normal oxygen conditions (normoxia), HIF-α subunits are targeted for rapid degradation. This process is initiated by a class of enzymes known as HIF Prolyl Hydroxylase Domain enzymes (PHDs), which are non-heme iron (Fe²⁺) and 2-oxoglutarate (2-OG) dependent dioxygenases.[5] PHDs hydroxylate specific proline residues on HIF-α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which tags HIF-α for proteasomal degradation.[6][7]
In low oxygen conditions (hypoxia), PHD activity is inhibited due to the lack of its co-substrate, O₂. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[1][6] This transcriptional activation upregulates hundreds of genes involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), iron metabolism, and glucose metabolism, allowing cells to adapt to the hypoxic environment.[2][4]
The therapeutic potential of pharmacologically inducing this adaptive response has been realized through the development of HIF-PH inhibitors (HIF-PHIs). By inhibiting PHD enzymes, these small molecules stabilize HIF-α even under normoxic conditions, effectively mimicking a hypoxic state. Several HIF-PHIs, such as Roxadustat, Daprodustat, and Vadadustat, have been approved for the treatment of anemia associated with chronic kidney disease (CKD), offering an oral alternative to injectable erythropoiesis-stimulating agents (ESAs).[8][9][10][11]
This guide focuses on the utility of 2-Hydroxy-5-phenylisonicotinic acid as a promising chemical scaffold for the design of new, proprietary HIF-PH inhibitors.
Section 1: The Rationale for the 2-Hydroxy-5-phenylisonicotinic Acid Scaffold
The selection of a chemical scaffold is a critical first step in drug discovery. The 2-Hydroxy-5-phenylisonicotinic acid structure is compelling for several reasons rooted in the mechanism of PHD enzymes.
Key Chemical Features and Mechanism of Action
The efficacy of many known HIF-PHIs stems from their ability to occupy the PHD active site and coordinate with the catalytic Fe(II) ion, thereby preventing the binding of the endogenous co-substrate, 2-oxoglutarate.[12][13] The 2-Hydroxy-5-phenylisonicotinic acid scaffold possesses the essential pharmacophoric features to achieve this:
-
Structural Mimicry of 2-Oxoglutarate: The 2-hydroxy-nicotinic acid core closely resembles 2-OG. The carboxylate and the adjacent hydroxyl group can form a bidentate chelation with the active site Fe(II) ion, a binding mode that is characteristic of many potent HIF-PH inhibitors.[14][15] This competitive binding at the 2-OG pocket is the primary mechanism of PHD inhibition.
-
A Vector for Synthetic Elaboration: The phenyl group at the 5-position serves as an ideal handle for synthetic modification. Structure-activity relationship (SAR) studies can be systematically performed by introducing various substituents onto this phenyl ring.[16] These modifications can explore adjacent pockets within the enzyme's active site, leading to enhanced potency, improved isoform selectivity (e.g., for PHD2, the primary regulator of HIF in normoxia), and optimized pharmacokinetic properties.[17]
Caption: Competitive inhibition at the PHD2 active site.
Section 2: Synthesis and Library Development
The following protocols describe a plausible synthetic route for the core scaffold and a strategy for creating a library of analogs for SAR studies.
Protocol 2.1: Synthesis of 2-Hydroxy-5-phenylisonicotinic Acid
This protocol is a hypothetical, multi-step synthesis based on established organic chemistry principles for constructing substituted pyridine rings.
Workflow:
Caption: General synthetic workflow for the core scaffold.
Step-by-Step Procedure:
-
Materials: Substituted benzaldehyde, ethyl acetoacetate, ammonium acetate, ethanol, hydrochloric acid, sodium hydroxide.
-
Step 1: Hantzsch-type Pyridine Synthesis.
-
In a round-bottom flask, combine a substituted benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and a suitable β-aminocrotonate derivative (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
This step forms a dihydropyridine intermediate.
-
-
Step 2: Oxidation to Pyridine.
-
To the reaction mixture, add an oxidizing agent such as ceric ammonium nitrate (CAN) or mild nitric acid.
-
Continue to stir at room temperature or with gentle heating until the dihydropyridine is fully converted to the corresponding pyridine derivative.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter, wash with water, and dry the crude product.
-
-
Step 3: Hydrolysis of Ester.
-
Suspend the crude pyridine ester in a mixture of ethanol and 2M sodium hydroxide solution.
-
Reflux for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and acidify with concentrated HCl to pH ~2-3 to precipitate the carboxylic acid.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
-
Purification: Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Hydroxy-5-phenylisonicotinic acid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2.2: Analog Library Synthesis for SAR Expansion
To explore the SAR, create a library by varying the substituents on the 5-phenyl ring. This is most efficiently done by using different substituted benzaldehydes in Step 1 of the synthesis protocol.
Rationale for Substituent Choice:
-
Electronic Effects: Include electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -F, -CF₃) at the ortho, meta, and para positions of the phenyl ring to probe electronic requirements for binding.
-
Steric Effects: Use bulky groups (e.g., tert-butyl) to understand the steric tolerance of the binding pocket.
-
Hydrogen Bonding: Incorporate groups capable of hydrogen bonding (e.g., -OH, -NH₂) to identify potential interactions with active site residues.
Data Presentation: Representative Analog Library
| Compound ID | R-Group on Phenyl Ring | Purpose of Modification |
|---|---|---|
| Scaffold-01 | -H (unsubstituted) | Baseline compound |
| Scaffold-02 | 4-OCH₃ | Probe electron-donating effects |
| Scaffold-03 | 4-Cl | Probe electron-withdrawing effects |
| Scaffold-04 | 3-F | Introduce polarity and H-bond acceptor |
| Scaffold-05 | 2-CH₃ | Investigate steric hindrance near the core |
Section 3: In Vitro Biochemical Characterization
The first step in evaluating the synthesized compounds is to determine their direct inhibitory effect on the target enzyme, PHD2.
Protocol 3.1: Recombinant PHD2 Inhibition Assay (MALDI-MS Based)
This robust and direct assay measures the conversion of a HIF-1α peptide substrate to its hydroxylated form by recombinant human PHD2.[18][19]
Materials:
-
Recombinant human PHD2 (catalytic domain).
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL).
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Cofactors: Ammonium iron(II) sulfate (20 µM), Sodium Ascorbate (2 mM), 2-Oxoglutarate (10 µM).
-
Test Compounds: Dissolved in DMSO.
-
Quenching Solution: 0.2% Trifluoroacetic acid (TFA).
-
MALDI Matrix: α-Cyano-4-hydroxycinnamic acid.
Workflow:
Caption: Workflow for the MALDI-MS based PHD2 inhibition assay.
Step-by-Step Procedure:
-
Prepare Master Mix: In the assay buffer, prepare a master mix containing PHD2 enzyme, iron(II) sulfate, and ascorbate.
-
Compound Plating: In a 96-well plate, serially dilute the test compounds to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a DMSO-only (vehicle) control for 0% inhibition and a control without enzyme for 100% inhibition.
-
Pre-incubation: Add the enzyme master mix to the wells containing the test compounds. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction initiation mix containing the HIF-1α peptide and 2-oxoglutarate. Add this mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Quenching: Stop the reaction by adding the quenching solution (0.2% TFA).
-
MALDI-TOF MS Analysis:
-
Spot 1 µL of the quenched reaction onto a MALDI target plate.
-
Immediately add 1 µL of the MALDI matrix solution and allow it to co-crystallize.
-
Acquire mass spectra. The unhydroxylated peptide and the hydroxylated product (+16 Da mass shift) will appear as distinct peaks.
-
-
Data Analysis:
-
Calculate the ratio of the hydroxylated product peak intensity to the sum of both substrate and product peak intensities for each well.
-
Normalize the data to the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: In Vitro PHD2 Inhibition
| Compound ID | R-Group | PHD2 IC₅₀ (µM) |
|---|---|---|
| Scaffold-01 | -H | e.g., 5.2 |
| Scaffold-02 | 4-OCH₃ | e.g., 1.8 |
| Scaffold-03 | 4-Cl | e.g., 0.9 |
| Scaffold-04 | 3-F | e.g., 2.5 |
| Scaffold-05 | 2-CH₃ | e.g., 15.7 |
Section 4: Cellular Assays for On-Target Activity
After identifying biochemically active compounds, it is crucial to confirm their activity in a cellular context. These assays assess cell permeability and the ability to stabilize endogenous HIF-1α.
Protocol 4.1: Western Blotting for HIF-1α Stabilization
This protocol directly measures the accumulation of HIF-1α protein in cells treated with the inhibitor.[20] Due to the rapid degradation of HIF-1α, careful and quick sample preparation is essential.[21][22]
Materials:
-
Cell Line: HeLa, Hep3B, or a renal cell line (e.g., HK-2).
-
Test Compounds and Positive Control (e.g., Desferrioxamine (DFO) or CoCl₂).
-
Ice-cold PBS.
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibody: Anti-HIF-1α.
-
Loading Control Antibody: Anti-β-Actin or Anti-Lamin B1.
-
HRP-conjugated Secondary Antibody.
-
ECL Chemiluminescence Substrate.
Step-by-Step Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test compound (e.g., 1, 10, 50 µM) for 4-8 hours. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM CoCl₂).
-
-
Cell Lysis (Critical Step):
-
Work quickly on ice. Aspirate the media and wash the cells once with ice-cold PBS.
-
Immediately add ice-cold RIPA buffer to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an 8% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the blot for the loading control.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the HIF-1α signal to the loading control.
Protocol 4.2: HRE-Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of the stabilized HIF complex by measuring the expression of a reporter gene (luciferase) under the control of an HRE-containing promoter.[14][20]
Workflow:
Caption: Workflow for the HRE-Luciferase reporter gene assay.
Step-by-Step Procedure:
-
Transfection: Seed cells in a 96-well plate. Transfect them with a plasmid containing a luciferase gene driven by a promoter with multiple HRE copies using a suitable transfection reagent. Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, replace the media with fresh media containing serial dilutions of the test compounds and controls.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Cell Lysis and Assay:
-
Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.
-
Measure the firefly luciferase activity (HRE-driven) and the Renilla luciferase activity (constitutive control) in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction of HRE activity relative to the vehicle-treated control.
-
Plot the fold induction versus inhibitor concentration to determine the EC₅₀.
-
Conclusion
The 2-Hydroxy-5-phenylisonicotinic acid scaffold represents a chemically tractable and mechanistically sound starting point for the development of novel HIF-PH inhibitors. Its structural similarity to the endogenous PHD co-substrate, 2-oxoglutarate, provides a strong foundation for competitive inhibition, while the synthetically accessible 5-phenyl position allows for extensive SAR exploration to optimize potency and drug-like properties. The protocols detailed in this guide provide a comprehensive framework for synthesizing, screening, and characterizing derivatives of this scaffold, from initial biochemical validation to confirmation of on-target activity in a cellular environment. Successful execution of these workflows will enable the identification of lead compounds for further preclinical development.
References
- Vertex AI Search. (n.d.). Hypoxia Signaling.
- Semenza, G. L. (2007). Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia.
- Cusabio. (n.d.). HIF-1 signaling pathway.
- Wikipedia. (n.d.). Hypoxia-inducible factor.
- KEGG. (n.d.). HIF-1 signaling pathway - Homo sapiens (human).
- BenchChem. (2025). Application Notes and Protocols for Cell-based Assays to Screen for Novel HIF-PH Inhibitors.
- BenchChem. (n.d.). Measuring HIF-1α Stabilization in Response to Small Molecule Treatment: Application Notes and Protocols.
- Tarhonskaya, H., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology, 2648, 187-206.
- Yeh, T. L., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7651-7668.
- Cockman, M. E., et al. (2019). Lack of activity of recombinant HIF prolyl hydroxylases (PHDs)
- Li, X., et al. (2022). Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Frontiers in Pharmacology, 13, 831898.
- Miyata, T., et al. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. Molecules, 26(9), 2533.
- Li, Z., & Shen, L. (2025). Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease. Journal of Translational Internal Medicine, 13(2), 123-131.
- Abcam. (n.d.). HIF-1 alpha.
- Abcam. (n.d.). Induction of HIF-1 alpha by hypoxia.
- Bello, A. K., et al. (2024). Hypoxia-inducible factor prolyl hydroxylase inhibitors for anaemia in chronic kidney disease: a clinical practice document by the European Renal Best Practice board of the European Renal Association.
- Yeoh, K. K., et al. (2015). Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion. Organic & Biomolecular Chemistry, 13(46), 11283-11292.
- The Francis Crick Institute. (2017, September 11). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials.
- Li, Y., et al. (2025). HIF-PHD inhibitors: A therapeutic double-edged sword in immunity and inflammation.
- Miyata, T., et al. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine. Molecules, 26(9), 2533.
- Fresenius Medical Care. (n.d.). What Is So Exciting About HIF?
- RSC Publishing. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.
- Haase, V. H. (2024, May 1). HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials. Volker Haase Lab.
- Blaazer, A. R., et al. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1299-309.
Sources
- 1. cusabio.com [cusabio.com]
- 2. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]
- 3. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 5. mdpi.com [mdpi.com]
- 6. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 9. Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Is So Exciting About HIF? [freseniusmedicalcare.com]
- 11. HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials [haaselab.org]
- 12. Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation [mdpi.com]
- 13. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. crick.figshare.com [crick.figshare.com]
- 16. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lack of activity of recombinant HIF prolyl hydroxylases (PHDs) on reported non-HIF substrates | eLife [elifesciences.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. docs.abcam.com [docs.abcam.com]
- 22. docs.abcam.com [docs.abcam.com]
Application Note: Advanced Amide Coupling Strategies for Isonicotinic Acid Derivatives
This Application Note provides a rigorous technical guide for performing amide coupling reactions with isonicotinic acid (pyridine-4-carboxylic acid) derivatives. It deviates from standard templates to address the specific chemical behavior of the pyridine core.
Executive Summary & Chemical Context
Isonicotinic acid derivatives are ubiquitous in medicinal chemistry (e.g., Isoniazid, kinase inhibitors like Sorafenib). However, they present a unique "Pyridine Problem" during amide coupling that causes standard protocols (e.g., EDC/NHS) to fail or suffer from low yields.
The "Pyridine Problem"
-
Nucleophilic Interference: The basic nitrogen of the pyridine ring (
) can compete with the added base or the amine substrate, leading to catalyst poisoning or the formation of N-acylpyridinium salts that hydrolyze upon workup. -
Solubility: Zwitterionic character (isoelectric point
) makes the parent acid sparingly soluble in non-polar solvents (DCM, Toluene), necessitating polar aprotic solvents (DMF, DMSO) which complicate workup. -
Electron Deficiency: The electron-withdrawing nature of the pyridine ring destabilizes the carboxylate, making activation slower compared to benzoic acid derivatives.
This guide prioritizes three protocols based on scale , substrate complexity , and purification requirements .
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal coupling strategy for your specific isonicotinic derivative.
Figure 1: Decision tree for selecting coupling reagents for pyridine-4-carboxylic acid derivatives.
Detailed Experimental Protocols
Method A: The Acid Chloride Route (Scalable & Robust)
Best For: Large-scale synthesis (>10g), non-chiral amines, and unreactive anilines. Mechanism: Converts the acid to the highly reactive isonicotinoyl chloride hydrochloride salt, bypassing the need for carbodiimide activation.
Reagents:
-
Isonicotinic acid derivative (1.0 equiv)
-
Thionyl Chloride (
) (5.0–10.0 equiv) -
Solvent: Toluene or Neat
-
Base (Step 2): Et3N or Pyridine
Protocol:
-
Activation: In a round-bottom flask equipped with a reflux condenser and a
drying tube (or line), suspend the isonicotinic acid (e.g., 5.0 g) in Thionyl Chloride (20 mL). -
Catalysis: Add 2 drops of anhydrous DMF.
-
Reflux: Heat to reflux (
) for 2–3 hours. The suspension will clear as the acid chloride forms. Note: Evolution of and gas will occur; vent into a scrubber. -
Isolation: Concentrate the reaction mixture in vacuo to dryness. Co-evaporate with dry toluene (
) to remove residual . The product is usually a white/off-white solid (Isonicotinoyl chloride HCl salt). -
Coupling: Suspend the acid chloride residue in dry DCM or THF. Add the amine (1.0–1.1 equiv).
-
Basification: Cool to
. Dropwise add Triethylamine (3.0–4.0 equiv). Crucial: You need extra base to neutralize the HCl salt of the acid chloride. -
Workup: Stir at RT for 2–12 hours. Quench with water.[1][6] Extract with DCM/EtOAc. Wash organic layer with sat.
and Brine.
Why this works: Isonicotinoyl chloride is stable as the HCl salt. This method avoids the solubility issues of the parent acid in organic solvents [1].
Method B: The T3P Strategy (Clean & Mild)
Best For: Chiral amines, parallel synthesis, and "epimerization-prone" substrates. Advantage: T3P (Propylphosphonic anhydride) byproducts are water-soluble, eliminating the need for chromatography in many cases.
Reagents:
-
Isonicotinic acid derivative (1.0 equiv)
-
Amine (1.1 equiv)
-
Base: DIPEA (3.0 equiv) or Pyridine (3.0 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5–2.0 equiv)
-
Solvent: EtOAc (preferred) or DMF/2-MeTHF
Protocol:
-
Setup: Dissolve the isonicotinic acid and the amine in EtOAc (approx. 0.1–0.2 M concentration).
-
Base Addition: Add DIPEA (or Pyridine). Note: If solubility is an issue in EtOAc, add minimal DMF until homogeneous.
-
Activation: Cool to
. Add T3P solution dropwise. -
Reaction: Allow to warm to RT and stir for 1–12 hours.
-
Workup:
-
Add water (volume equal to solvent).
-
Separate layers.
-
Wash organic layer sequentially with:
-
10% Citric Acid (or 1M HCl if product is not basic)
-
Sat.
-
Brine
-
-
-
Purification: Dry over
and concentrate. Often yields pure amide without column chromatography.
Scientific Rationale: T3P acts as a cyclic anhydride that forms a mixed anhydride with the carboxylic acid. The reaction is driven by the release of stable cyclic phosphonate byproducts. It is known to show very low epimerization compared to HATU/EDC [2][3].
Method C: HATU Activation (High Potency)
Best For: Sterically hindered amines, unreactive anilines, or precious intermediates where yield is critical.
Reagents:
-
Isonicotinic acid derivative (1.0 equiv)
-
HATU (1.1–1.2 equiv)
-
Base: DIPEA (2.0–3.0 equiv)
-
Amine (1.0–1.2 equiv)
-
Solvent: Anhydrous DMF or DMAc
Protocol:
-
Pre-activation: Dissolve isonicotinic acid and HATU in anhydrous DMF.
-
Base 1: Add 1.0 equiv of DIPEA. Stir for 5–10 minutes. The solution usually turns yellow. Note: Pre-activation forms the O-At ester.
-
Coupling: Add the amine, followed by the remaining DIPEA (1.0–2.0 equiv).
-
Reaction: Stir at RT for 2–16 hours.
-
Workup:
-
Dilute with excess EtOAc (to pull DMF out of aqueous phase later).
-
Wash with water (
) to remove DMF and tetramethylurea byproduct. -
Wash with Sat.
and Brine.
-
-
Purification: Flash chromatography is almost always required to remove residual HOAt and urea byproducts.
Caveat: HATU is expensive and generates tetramethylurea, which can be difficult to remove without thorough water washes.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Acid chloride hydrolysis | Ensure reagents are dry. Use a drying tube. Do not store the acid chloride long-term; use immediately. |
| Low Solubility | Zwitterionic nature of acid | Switch solvent to DMF or NMP. Use Method A (Acid Chloride) which solubilizes the acid upon reaction. |
| Racemization (Chiral Amine) | High pH or Over-activation | Switch to Method B (T3P) . Keep temperature at |
| Product stuck in Aqueous | Product is basic (pyridine) | Do not wash with strong acid (1M HCl). Use pH 5–6 buffer or limit washes to water/brine only. |
| N-Acylurea byproduct | Using EDC/DCC | Avoid carbodiimides for pyridine acids. Switch to T3P or HATU. |
References
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Organic Chemistry Portal. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. [Link]
Sources
Application Note: Navigating Reagent Compatibility and Tautomeric Equilibria in 2-Hydroxypyridine Carboxylic Acids
Introduction & Mechanistic Causality
2-Hydroxypyridine carboxylic acids are highly versatile bifunctional building blocks widely utilized in drug discovery and supramolecular chemistry. However, their structural duality presents unique challenges during synthesis. The core complexity stems from the dynamic tautomeric equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms[1]. The different tautomers of this molecule possess distinct molecular fingerprints, hydrophobicities, and electrostatic properties[1].
Understanding how solvent polarity, base strength, and coupling reagents interact with this equilibrium is critical. As an Application Scientist, one must not view these molecules as static structures, but as dynamic systems whose reactivity can be tuned by manipulating their environment.
The Solvation-Driven Tautomeric Switch
The interconversion between 2-hydroxypyridine and 2-pyridone is heavily influenced by the solvation environment[1]. In non-polar solvents (e.g., cyclohexane, chloroform), the 2-hydroxypyridine (lactim) form is favored or coexists in comparable amounts[2]. In these non-polar environments, the molecules are often stabilized by self-assembling into robust hydrogen-bonded dimers[3].
In contrast, highly polar or protic solvents (e.g., water, methanol, DMSO) strongly shift the equilibrium toward the 2-pyridone (lactam) form[4]. This solvent-dependent tautomerism directly dictates reagent compatibility:
-
O-Acylation Risk in Non-Polar Solvents : In solvents like dichloromethane (DCM), the presence of the lactim tautomer exposes a highly nucleophilic -OH group. When activating the carboxylic acid with standard reagents (e.g., EDC, HATU), this hydroxyl group can competitively attack the activated ester, leading to unwanted O-acylation or oligomerization.
-
Chemoselective Shielding in Polar Solvents : By switching to polar aprotic solvents (e.g., DMF, DMSO), the lactam form predominates[2]. The resulting 2-pyridone lacks a nucleophilic hydroxyl group; its nitrogen is tied up in an amide-like resonance structure, and the oxygen acts as a stable carbonyl. This effectively "masks" the ring from electrophilic attack, allowing chemoselective activation of the exocyclic carboxylic acid.
Base Selection and Ambident Reactivity
The pKa of the exocyclic carboxylic acid moiety is typically around 4.0–5.0, while the pKa of the 2-pyridone NH is approximately 11.65[4]. Selecting the correct base is paramount for chemoselectivity. Mild tertiary amines like N-methylmorpholine (NMM, pKa ~7.3) or N,N-diisopropylethylamine (DIPEA, pKa ~10.5) will selectively deprotonate the carboxylic acid. Utilizing stronger bases (e.g., DBU, alkoxides, or excess alkali carbonates) risks deprotonating the pyridone ring, generating an ambident anion that can undergo competitive N-alkylation/acylation or O-alkylation depending on the electrophile's hardness.
Quantitative Data & Reagent Compatibility
Table 1: Solvent Effects on 2-Hydroxypyridine/2-Pyridone Equilibrium
| Solvent | Dielectric Constant (ε) | Dominant Tautomer | Impact on Reagent Compatibility |
| Cyclohexane / Chloroform | 2.0 / 4.8 | 2-Hydroxypyridine (Lactim) | High risk of O-acylation; nucleophilic -OH exposed. |
| Dichloromethane (DCM) | 9.1 | Mixed / Dimerized | Unpredictable chemoselectivity; requires strict stoichiometric control. |
| Dimethylformamide (DMF) | 36.7 | 2-Pyridone (Lactam) | Excellent for chemoselective COOH activation; ring is masked. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 2-Pyridone (Lactam) | Optimal for amide coupling; highest suppression of ring nucleophilicity. |
Table 2: Reagent Compatibility Matrix for 2-Hydroxypyridine Carboxylic Acids
| Reagent Class | Recommended Reagents | Reagents to Avoid | Mechanistic Rationale |
| Amide Coupling | HATU, EDC/HOBt (in DMF) | PyBOP (in DCM), DCC | HATU in polar solvents ensures rapid COOH activation while the lactam form prevents ring attack. DCC often leads to insoluble N-acylurea byproducts trapped in dimers. |
| Base (Coupling) | NMM, DIPEA | DBU, NaH, Cs₂CO₃ | NMM/DIPEA (pKa < 11) selectively deprotonate the COOH. Stronger bases deprotonate the pyridone NH (pKa ~11.65), forming an ambident anion. |
| Protecting Groups | Benzyl (Bn), t-Butyl (tBu) | Highly reactive acyl chlorides | Esters protect the COOH. Avoid excess acyl chlorides without precise base control to prevent O-acylation of the ring. |
Workflow Visualization
Fig 1: Solvent-driven tautomeric equilibrium and its causal impact on chemoselective reactivity.
Self-Validating Experimental Protocol
Protocol: Chemoselective Amide Coupling of 2-Hydroxypyridine Carboxylic Acids
Objective: To synthesize an amide from a 2-hydroxypyridine carboxylic acid while actively suppressing competitive ring O-acylation. Causality & Reagent Choice: We utilize DMF to force the substrate into the unreactive lactam (2-pyridone) tautomer. N-methylmorpholine (NMM) is selected as the base because its pKa (~7.3) is sufficient to deprotonate the carboxylic acid but too weak to deprotonate the pyridone NH, preventing the formation of a highly nucleophilic ambident anion. HATU is chosen for rapid, low-temperature activation of the carboxylate.
Step-by-Step Methodology :
-
Substrate Solvation : Suspend 1.0 equivalent of the 2-hydroxypyridine carboxylic acid in anhydrous DMF to achieve a 0.1 M concentration. Stir at room temperature for 10 minutes to ensure complete dissolution and equilibration to the lactam tautomer.
-
Selective Deprotonation : Add 2.5 equivalents of N-methylmorpholine (NMM). The solution will become homogeneous as the carboxylate anion is formed.
-
Amine Addition : Add 1.1 equivalents of the target primary or secondary amine.
-
Activation : Cool the mixture to 0 °C using an ice bath. Portion-wise, add 1.1 equivalents of HATU. The low temperature controls the exothermic activation and further suppresses any high-activation-energy O-acylation pathways.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validating In-Process Control (IPC) : Analyze a 10 µL aliquot via LC-MS.
-
Validation Metric: The primary peak must correspond to the target amide mass.
-
Self-Correction: If a minor peak corresponding to +[M+Acyl] (O-acylation) is detected, add 0.2 equivalents of piperidine to the reaction mixture and stir for 30 minutes. The active O-acyl ester is highly labile and will rapidly cleave back to the stable pyridone form, while the target amide remains completely unaffected.
-
-
Workup : Quench the reaction with water, extract with Ethyl Acetate (EtOAc). Wash the organic layer thoroughly with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure.
References
-
How about Tautomers? - WuXi Biology Source: wuxibiology.com URL:[Link]
-
2-Pyridone - Wikipedia Source: wikipedia.org URL:[Link]
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit Source: nih.gov (PMC) URL:[Link]
-
Photodimerization of 2-pyridone in cocrystals with carboxylic acids using the stacking effect of naphthalene rings Source: CrystEngComm (RSC Publishing) URL:[Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodimerization of 2-pyridone in cocrystals with carboxylic acids using the stacking effect of naphthalene rings - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
solubility of 2-Hydroxy-5-phenylisonicotinic acid in DMSO
Technical Support Center: Solubility Guide for 2-Hydroxy-5-phenylisonicotinic Acid
Executive Summary & Chemical Context
Welcome to the technical support hub. You are likely referencing 2-Hydroxy-5-phenylisonicotinic acid (CAS: 1214369-68-2), a structural scaffold often utilized in fragment-based drug discovery or as an intermediate in synthesizing HIF-PH inhibitors.
The Core Challenge:
This molecule presents a "perfect storm" for solubility issues. It possesses a rigid phenyl-pyridine core (promoting
While DMSO (Dimethyl Sulfoxide) is the industry-standard "universal solvent," users frequently encounter incomplete dissolution or rapid precipitation upon aqueous dilution. This guide addresses these specific failure modes.
Decision Logic & Workflow
Before proceeding with physical manipulation, review the following troubleshooting logic to identify your bottleneck.
Figure 1: Step-by-step decision tree for solubilizing high-lattice-energy heterocyclic acids.
Technical Troubleshooting (Q&A)
Q1: I added DMSO to the powder, but a hazy suspension remains. Why won't it dissolve?
Diagnosis: This is likely due to hygroscopic interference . Technical Explanation: DMSO is extremely hygroscopic.[1][2] If your DMSO bottle has been opened frequently, it may have absorbed atmospheric water. Even 1-2% water content can drastically reduce the solubility of hydrophobic "brick dust" compounds like 2-Hydroxy-5-phenylisonicotinic acid. The water molecules form tight hydration shells around the DMSO, competing with the solvent's ability to interact with your solute [2].
Corrective Action:
-
Replace Solvent: Use a fresh, unopened bottle of anhydrous DMSO (water content <0.1%).
-
Inert Atmosphere: If available, handle the stock solution preparation under nitrogen or argon gas to prevent moisture uptake.
Q2: What is the maximum safe temperature to heat the solution?
Diagnosis: Kinetic limitation vs. Thermal degradation. Technical Explanation: Heating provides the kinetic energy to overcome the crystal lattice energy. However, carboxylic acids can undergo decarboxylation at high temperatures, especially in polar aprotic solvents like DMSO.
Protocol:
-
Safe Zone: 37°C to 50°C.
-
Danger Zone: >60°C.
-
Method: Do not use a hot plate directly. Use a water bath to ensure uniform heating. Vortex every 2 minutes. If the compound does not dissolve after 10 minutes at 50°C, heat is not the solution—move to Q4 (Salt Formation) .
Q3: The compound dissolved in DMSO, but precipitated immediately when added to cell culture media.[3] How do I fix this "crashing out"?
Diagnosis: The "Solubility Cliff." Technical Explanation: Your compound has high LogP (hydrophobicity) and low aqueous solubility. When you dilute the DMSO stock (typically 10mM) into aqueous media (PBS or DMEM), the solvent environment shifts instantly from lipophilic to hydrophilic. If the final concentration exceeds the thermodynamic aqueous solubility limit, the compound precipitates [3].
Troubleshooting Protocol:
-
Reduce Final Concentration: Ensure your final assay concentration is below the aqueous solubility limit (likely <100 µM for this scaffold).
-
Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., dilute stock to 10x concentration in a buffer containing 10% DMSO) before the final addition to cells.
-
Carrier Proteins: Ensure your media contains serum (FBS) or BSA. Albumin acts as a carrier protein, sequestering the hydrophobic molecule and keeping it in "pseudo-solution" [4].
Q4: Can I use chemical aids to force dissolution?
Diagnosis: pH-dependent solubility. Technical Explanation: The "isonicotinic acid" moiety has an acidic proton (pKa ~4-5). In pure DMSO, the compound remains protonated and neutral (less soluble).
Protocol (The "Salt Trick"):
-
Reagent: 1M NaOH (aqueous) or Triethylamine (TEA).
-
Method: Add 1.0 - 1.1 equivalents of base to your DMSO stock.
-
Mechanism: Deprotonating the carboxylic acid creates a negatively charged carboxylate anion. Ionic species are vastly more soluble in polar solvents like DMSO and water.
-
Caution: Verify that the change in pH or the presence of TEA does not interfere with your downstream biological assay.
Data Summary: Physical Properties & Solubility
Use the table below to calculate required volumes and anticipate behavior.
| Property | Value / Characteristic | Impact on Experiment |
| Molecular Weight | ~215.20 g/mol | Used for Molar calculations. |
| Predicted LogP | ~1.8 - 2.2 | Moderate lipophilicity; prone to aqueous precipitation. |
| pKa (Acid) | ~4.5 (Carboxylic acid) | Ionizable; solubility increases at pH > 5.5. |
| DMSO Solubility | ~20 - 50 mg/mL (Est.) | High solubility expected only in anhydrous conditions. |
| Aqueous Solubility | < 0.5 mg/mL (Neutral pH) | Very poor; requires carrier (BSA) or pH adjustment. |
| Crystal Form | High Lattice Energy | Requires sonication/heat to break initial solid state. |
Standard Operating Procedure (SOP): Preparation of 10mM Stock
-
Weighing: Weigh 2.15 mg of 2-Hydroxy-5-phenylisonicotinic acid into a sterile, O-ring sealed cryovial (glass preferred to avoid plasticizer leaching).
-
Solvent Addition: Add 1.0 mL of fresh, anhydrous DMSO.
-
Vortex: Vortex at max speed for 30 seconds.
-
Inspection: Check for clarity. If cloudy, proceed to step 5.
-
Sonication: Place vial in an ultrasonic bath (40 kHz) for 5-10 minutes. The water in the bath should be warm (~37°C).
-
Confirmation: Hold vial up to a light source. The liquid must be a single phase with no floating crystals.
-
Storage: Store at -20°C. Note: DMSO freezes at 18°C. Upon thawing, the compound will precipitate. You must re-vortex and warm to 37°C to redissolve before every use [5].
References
-
Lipinski, C. A., et al. (2012). "Solubility in Water and DMSO: Issues and Potential Solutions." Advanced Drug Delivery Reviews.
-
Gaylord Chemical. (2020). "Dimethyl Sulfoxide (DMSO) Physical Properties & Solubility Data." Bulletin 102.
-
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound precipitation in DMSO." Drug Discovery Today.
-
BenchChem Technical Support. (2025). "Troubleshooting Compound Dissolution in DMSO." Technical Guide.
-
Way, L. (2018). "DMSO Solubility and Compound Storage: Best Practices." Society for Laboratory Automation and Screening (SLAS).
Sources
Technical Support Center: Solubilization of 2-Hydroxy-5-phenylisonicotinic Acid
Welcome to the Technical Support Center. As Application Scientists, we understand that successfully formulating substituted pyridine derivatives for biological assays is a frequent bottleneck. This guide provides an authoritative, mechanistic approach to dissolving 2-Hydroxy-5-phenylisonicotinic acid (CAS: 1214369-68-2) in aqueous buffers, ensuring thermodynamic stability and reproducibility in your downstream applications[1].
Physicochemical Profiling & Causality
To dissolve a compound effectively, we must first understand the molecular forces resisting dissolution. 2-Hydroxy-5-phenylisonicotinic acid (MW: 215.20 g/mol ) presents a unique formulation challenge due to competing hydrophilic and lipophilic domains[1].
The thermodynamic solubility of isonicotinic acid derivatives in purely aqueous media is notoriously low and highly pH-dependent[2]. Dissolution requires overcoming the high crystalline lattice energy while managing the hydrophobic aggregation driven by the 5-phenyl substitution.
Table 1: Molecular Features and Solubilization Impact
| Structural Feature | Physicochemical Consequence | Formulation Strategy |
| Carboxylic Acid (C4) | Predicted pKa ~4.5–5.0. Unionized at low pH, leading to precipitation. | Maintain aqueous buffer pH ≥ 7.2 to ensure >99% ionization (carboxylate anion formation)[2]. |
| 5-Phenyl Ring | High lipophilicity (LogP). Drives micelle formation and aggregation even when ionized. | Utilize co-solvents (DMSO) or host-guest complexation (Cyclodextrins) to shield the hydrophobic ring[3]. |
| 2-Hydroxy Group | Tautomerizes to a neutral 2-pyridone state in water, reducing overall polarity. | Avoid purely aqueous dissolution from powder; break lattice energy first using organic solvents or strong base. |
Solubilization Strategies & Quantitative Limits
Depending on your downstream assay's tolerance for organic solvents, select the appropriate vehicle from the table below.
Table 2: Recommended Formulation Vehicles
| Vehicle / Buffer System | Max Estimated Concentration | Best Suited For | Assay Constraints |
| 100% DMSO (Master Stock) | 50 – 100 mM | Long-term storage (-20°C) | Must be diluted prior to use[3]. |
| 1% DMSO in PBS (pH 7.4) | 0.5 – 1.0 mM | In vitro cell-based assays | Cells typically tolerate ≤1% DMSO. |
| Equimolar NaOH to pH 8.0 Buffer | 2.0 – 5.0 mM | DMSO-sensitive enzymatic assays | Requires precise pH back-titration. |
| 20% SBE-β-CD in Saline | ≥ 10.0 mM (~2.5 mg/mL) | In vivo dosing / High-conc. assays | Viscous solution; requires sonication[3]. |
Experimental Protocols
Every protocol below is designed as a self-validating system . Do not skip the validation steps, as they confirm whether you have achieved a true solution or merely a fine suspension.
Protocol A: Co-Solvent Dilution (For In Vitro Cell Assays)
Mechanistic Rationale: We use a polar aprotic solvent (DMSO) to completely break the crystalline lattice energy, followed by rapid dispersion into a pH-controlled aqueous sink. This ionizes the carboxylate group before the hydrophobic phenyl rings can nucleate and precipitate.
-
Master Stock Preparation: Weigh exactly 2.15 mg of 2-Hydroxy-5-phenylisonicotinic acid powder[1]. Add 100 µL of anhydrous DMSO to yield a 100 mM master stock. Vortex vigorously until optically clear.
-
Buffer Preparation: Pre-warm your target biological buffer (e.g., 1X PBS or HEPES, pH 7.4) to 37°C. Warming increases the kinetic solubility limit during the critical mixing phase.
-
Dropwise Addition: While vortexing the warmed buffer vigorously, add the DMSO stock dropwise. For a 1 mM final working solution, add 10 µL of the 100 mM stock to 990 µL of buffer.
-
Self-Validation Step: Hold the final tube against a dark background and shine a light through it. If the solution scatters light (Tyndall effect) or appears milky, micro-precipitation has occurred. You must either decrease the target concentration or increase the buffer pH to 8.0.
Protocol B: Cyclodextrin Complexation (For In Vivo Assays)
Mechanistic Rationale: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) provides a lipophilic cavity that encapsulates the hydrophobic 5-phenyl ring, shielding it from water, while its hydrophilic exterior maintains excellent aqueous solubility[3].
-
Vehicle Preparation: Prepare a vehicle solution of 20% (w/v) SBE-β-CD in standard 0.9% saline.
-
Priming (Optional but Recommended): Weigh the required compound powder. Dissolve it in a minimal volume of DMSO (maximum 10% of your final intended volume) to prime dissolution[3].
-
Complexation: Add the 20% SBE-β-CD vehicle to reach your final target volume (e.g., 90% vehicle to 10% DMSO).
-
Thermal Agitation: Sonicate the mixture in a water bath at 37°C for 15–30 minutes until completely clear.
-
Self-Validation Step: Centrifuge the final mixture at 10,000 x g for 5 minutes. If a visible pellet forms at the bottom, the solution is super-saturated. Transfer the clear supernatant to a new tube and quantify the true dissolved concentration via UV-Vis or HPLC[2].
Workflow Visualization
Fig 1: Decision tree for solubilizing 2-Hydroxy-5-phenylisonicotinic acid based on assay tolerance.
Troubleshooting FAQs
Q: Why does the compound precipitate when I adjust the pH of my buffer down to 5.0? A: The carboxylic acid group on the isonicotinic moiety has a predicted pKa between 4.5 and 5.0. At pH 5.0, approximately 50% of the molecules revert to their neutral, protonated state. Without the electrostatic repulsive force of the carboxylate anions, the hydrophobic 5-phenyl rings rapidly drive aggregation. To maintain solubility, the buffer pH must be kept at least 2 units above the pKa (i.e., pH ≥ 7.0)[2].
Q: Can I use heating and stirring instead of DMSO to force the powder directly into PBS? A: Heating alone is insufficient. While heating to 60°C temporarily increases kinetic solubility, the compound will rapidly recrystallize (crash out) once it cools back to 37°C or room temperature. The thermodynamic solubility of the free acid in pure water is extremely low. You must fundamentally alter the solvent environment (using co-solvents) or the chemical state (using NaOH to form the sodium salt)[2].
Q: How should I store the reconstituted solutions? A: DMSO master stocks should be aliquoted and stored at -20°C or -80°C in tightly sealed tubes. DMSO is highly hygroscopic; absorbed moisture from the air will cause premature precipitation of the compound[3]. Aqueous working solutions must be prepared fresh daily, as atmospheric CO₂ absorption can slowly lower the buffer's pH over time, triggering gradual precipitation.
References
- AB323023 | CAS 1214369-68-2 – abcr Gute Chemie abcr.com
- Pharmaceutical Organic Salts of Isoniazid, Nicotinic Acid, and Their Isomers: Structure, Aqueous Solubility, and Biological Studies | Crystal Growth & Design - ACS Public
- Isonicotinic acid | Isoniazid Metabolite MedchemExpress.com
Sources
purification methods for 2-hydroxyisonicotinic acid derivatives
Technical Support Guide: Purification of 2-Hydroxyisonicotinic Acid Derivatives
Introduction: Understanding the Molecule
User Query: Why is my compound behaving inconsistently during purification? It seems soluble in everything yet precipitates unpredictably.
Scientist’s Insight: The core challenge with 2-hydroxyisonicotinic acid (2-hydroxy-4-pyridinecarboxylic acid) and its derivatives lies in tautomerism . In the solid state and polar solvents (water, methanol), these compounds predominantly exist as the 2-pyridone (lactam) tautomer, not the 2-hydroxypyridine (lactim) form.[1]
This creates a zwitterionic character (acidic carboxyl group + basic nitrogen/amide), leading to high melting points and poor solubility in standard organic solvents like dichloromethane or hexanes. Successful purification requires treating "Free Acid" derivatives differently from "Ester/Amide" derivatives.
Part 1: Purification of Free Acids (Zwitterionic Species)
Target Analytes: 2-hydroxyisonicotinic acid, N-alkyl-2-pyridone-4-carboxylic acids.
FAQ: Solubility & Handling
Q: My compound won't dissolve in methanol or DCM. How do I load it for chromatography? A: Free acid derivatives are often insoluble in non-polar organics due to strong intermolecular hydrogen bonding (dimerization).
-
Recommended Solvent: Use Dimethyl Sulfoxide (DMSO) or a mixture of Water/Methanol (1:1) with 0.1% Formic Acid.[2]
-
For Workup: Do not attempt standard aqueous extraction (separatory funnel). The compound will stay in the aqueous phase. Instead, use pH-Swing Precipitation .
Protocol A: pH-Swing Precipitation (The "Isoelectric" Method)
Best for: Bulk purification from crude reaction mixtures.
Mechanism: These compounds have an isoelectric point (pI) where net charge is zero, minimizing water solubility.
-
Dissolution: Dissolve the crude solid in minimal 1M NaOH (or KOH). The solution should be clear (pH > 10).
-
Why? This deprotonates the carboxylic acid, forming a highly soluble carboxylate salt.
-
-
Filtration: Filter the basic solution through a Celite pad to remove non-acidic impurities and insoluble byproducts.
-
Precipitation: Slowly add 1M HCl dropwise with vigorous stirring.
-
Collection: Cool the slurry on ice for 30 minutes. Filter via vacuum filtration and wash the cake with ice-cold water (removes NaCl) followed by acetone (removes water and dries the solid).
Protocol B: Recrystallization
Best for: Final polishing of >95% pure material.
| Solvent System | Suitability | Procedure |
| Water | Excellent for parent acids | Dissolve in boiling water. If colored, treat with activated charcoal, filter hot. Cool slowly to 4°C. |
| Water/Ethanol (1:1) | Good for lipophilic derivatives | Dissolve in hot ethanol, then slowly add hot water until turbidity persists. Re-heat to clear, then cool. |
| Acetic Acid | Specialized | For highly insoluble derivatives, recrystallize from hot glacial acetic acid. |
Part 2: Purification of Esters & Amides (Non-Ionic Species)
Target Analytes: Methyl 2-hydroxyisonicotinate, 2-alkoxy derivatives.
These derivatives often lack the free carboxylic acid, making them more amenable to standard organic techniques, though the 2-pyridone core still imparts polarity.
Protocol C: Normal Phase Flash Chromatography
Q: My peaks are tailing badly on silica gel. Why? A: The basic nitrogen and the amide-like oxygen interact with acidic silanol groups on the silica.
-
The Fix: You must use a modifier .
-
Mobile Phase: Dichloromethane (DCM) / Methanol gradient (0%
10%). -
Modifier: Add 1% Triethylamine (TEA) or 1% Acetic Acid to the mobile phase.
-
Rule of Thumb: If the derivative is an ester, use TEA. If it contains other acidic protons, use Acetic Acid.
-
Part 3: High-Performance Liquid Chromatography (HPLC)
Troubleshooting Matrix: Peak Shape & Retention
| Issue | Probable Cause | Corrective Action |
| Fronting Peaks | Solubility mismatch | Inject sample in the mobile phase starting composition (e.g., 5% ACN in Water). Avoid pure DMSO injections if possible. |
| Broad/Tailing Peaks | Silanol interaction | Mandatory: Add 0.1% Formic Acid or Trifluoroacetic acid (TFA) to both water and acetonitrile mobile phases. |
| Split Peaks | Tautomer separation | Rare, but possible. Run the column at 40°C–50°C to speed up tautomer exchange, merging the peaks into one sharp signal. |
| No Retention | Compound too polar | Switch to a HILIC column or use an "Aq" type C18 column designed for 100% aqueous capability. |
Part 4: Decision Tree & Workflow
The following diagram outlines the logical decision process for purifying 2-hydroxyisonicotinic acid derivatives based on their chemical structure.
Caption: Workflow for selecting the optimal purification method based on the derivative's ionization state.
References
-
Fernandes, A., et al. (2023).[4] pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1062. Retrieved from [Link][5]
-
Organic Syntheses. (1955). 2-Hydroxycinchoninic Acid (Analogous procedure for hydroxypyridine acids).[6] Org. Synth. Coll. Vol. 3, p.456. Retrieved from [Link]
-
SIELC Technologies. (2018). HPLC Separation of 2-Hydroxynicotinic Acid. Retrieved from [Link]
-
WuXi Biology. (n.d.). Tautomerism: 2-Hydroxypyridine vs 2-Pyridone. Retrieved from [Link]
Sources
Technical Support Center: Isolation & Purification of 5-Phenyl-2-pyridone-4-carboxylic acid
Welcome to the Technical Support Center for the purification of 5-phenyl-2-pyridone-4-carboxylic acid (5-PPC) . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures by explaining the physicochemical causality behind each step. 5-PPC is a highly conjugated, zwitterion-like molecule that presents unique crystallization challenges. This guide provides field-proven protocols, self-validating workflows, and authoritative troubleshooting strategies to ensure high-purity recovery.
Part 1: Frequently Asked Questions (Physicochemical Insights)
Q: Why does 5-phenyl-2-pyridone-4-carboxylic acid exhibit such poor solubility in standard organic solvents?
A: The difficulty stems from its structural duality. The 2-pyridone motif undergoes lactam-lactim tautomerism and forms robust intermolecular hydrogen-bonded dimers. Concurrently, the 4-carboxylic acid group forms its own hydrogen-bonded networks, while the 5-phenyl ring promotes strong
Q: My product "oils out" (liquid-liquid phase separation) instead of crystallizing. How do I fix this? A: "Oiling out" occurs when the melting point of the solute-solvent mixture drops below the system's temperature before supersaturation is reached. For 5-PPC, this often happens in mixed aqueous systems (like EtOH/Water) if the cooling rate is too rapid or the water fraction is too high. Causality: The hydrophobic 5-phenyl ring forces the molecule out of the aqueous phase prematurely, while the polar core remains solvated. Solution: Switch to a single-component strongly hydrogen-bonding solvent like glacial acetic acid[2], or reduce the cooling rate to 0.1 °C/min while providing seed crystals at the metastable zone boundary.
Part 2: Solvent Selection Matrix
The following table summarizes the quantitative data and strategic trade-offs for the most effective 5-PPC recrystallization solvent systems.
| Solvent System | Dielectric Constant (ε) | Boiling Point (°C) | Primary Mechanism of Action | Recommended Use Case | Expected Yield | Expected Purity |
| Glacial Acetic Acid | 6.2 | 118 | H-bond disruption (donor/acceptor) | High-purity analytical samples | 60–70% | >99.5% |
| DMF / Water (3:1) | 36.7 (DMF) | 153 (DMF) | High solvency followed by anti-solvent crash | Bulk crude purification | 85–95% | 95–98% |
| Ethanol / Water (1:1) | 24.5 (EtOH) | 78 (EtOH) | Moderate polarity modulation | Desalting, mild purification | 70–80% | ~98.0% |
Part 3: Troubleshooting Workflows & Experimental Protocols
Protocol A: High-Purity Recrystallization via Glacial Acetic Acid
Causality: Acetic acid is an excellent solvent for pyridone carboxylic acids because it acts as both a strong hydrogen bond donor and acceptor. At boiling temperatures, it effectively competes with and breaks the solute's rigid intermolecular H-bond network[2].
-
Dissolution: Suspend 1.0 g of crude 5-PPC in 15 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to gentle reflux (approx. 118 °C) under stirring until complete dissolution is achieved.
-
Self-Validation Check: The hot solution must be entirely transparent. Any residual cloudiness indicates insoluble polymeric impurities, which must be removed via hot gravity filtration through a Celite pad to prevent heterogeneous nucleation.
-
-
Controlled Cooling: Transfer the clear filtrate to an Erlenmeyer flask. Allow it to cool ambiently to 60 °C over 45 minutes. Do not disturb the flask; mechanical shock can induce premature, kinetically driven precipitation that traps impurities.
-
Crystallization: Once at 60 °C, transfer the flask to an ice-water bath (0–4 °C) for 2 hours to maximize thermodynamic yield.
-
Isolation: Collect the microcrystalline solid via vacuum filtration. Wash the filter cake with 5 mL of ice-cold ethanol to remove residual acetic acid, followed by 5 mL of diethyl ether to facilitate drying.
-
Drying: Dry under high vacuum at 60 °C for 12 hours to remove tightly bound solvent molecules.
Protocol B: High-Yield Anti-Solvent Precipitation via DMF/Water
Causality: DMF disrupts
-
Solvation: Dissolve 1.0 g of crude 5-PPC in 5 mL of N,N-dimethylformamide (DMF) at 80 °C.
-
Anti-Solvent Addition: While maintaining strong agitation at 80 °C, add 15 mL of deionized water dropwise (approx. 1 mL/min).
-
Self-Validation Check: During water addition, the solution should exhibit transient local turbidity that clears upon stirring. Permanent turbidity indicates the metastable zone has been breached; halt water addition immediately and allow the system to equilibrate.
-
-
Aging: Hold the suspension at 80 °C for 30 minutes to allow Ostwald ripening (smaller, impure crystals dissolve and redeposit onto larger, purer crystals).
-
Cooling & Isolation: Cool linearly to room temperature over 2 hours. Filter via Büchner funnel, wash with copious amounts of water (to remove DMF), and dry in a vacuum oven at 80 °C.
Part 4: Decision Tree Visualization
Decision tree for troubleshooting 5-PPC recrystallization workflows.
References
-
[2] Title: US5484926A - HIV protease inhibitors | Source: Google Patents | URL:
-
[1] Title: Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associated RNase H | Source: PMC (nih.gov) | URL:[Link]
-
[3] Title: An Efficient and Highly Diastereoselective Synthesis of GSK1265744, a Potent HIV Integrase Inhibitor | Source: ResearchGate | URL:[Link]
Sources
Technical Support Center: Overcoming Poor Solubility of Hydroxypyridine Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxypyridine carboxylic acids. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with this class of compounds. Our goal is to provide you with the foundational knowledge and practical protocols to overcome these hurdles in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of hydroxypyridine carboxylic acids.
Q1: Why is my hydroxypyridine carboxylic acid compound poorly soluble in neutral aqueous solutions?
A: The poor aqueous solubility of hydroxypyridine carboxylic acids at neutral pH is a direct result of their molecular structure. These compounds are amphoteric, meaning they possess both a weakly acidic functional group (the carboxylic acid, -COOH) and a weakly basic functional group (the pyridine ring nitrogen).
At a specific pH, known as the isoelectric point (pI), the compound exists predominantly as a neutral zwitterion, where the carboxylic acid is deprotonated (-COO⁻) and the pyridine nitrogen is protonated (N⁺-H). In this zwitterionic state, strong intermolecular forces, such as hydrogen bonding and electrostatic interactions, promote the formation of a stable crystal lattice.[1][2] This stable solid state requires significant energy to overcome, resulting in low solubility in water.
Q2: What is the very first and most effective step I should take to try and dissolve my compound?
A: The most direct and effective initial step is pH adjustment .[3][4] Given the amphoteric nature of these molecules, their solubility is highly dependent on the pH of the solution.
-
To dissolve in acidic conditions: Add a dilute acid (e.g., 0.1 M HCl). This will protonate the pyridine nitrogen, forming a positively charged, water-soluble cation.
-
To dissolve in basic conditions: Add a dilute base (e.g., 0.1 M NaOH). This will deprotonate the carboxylic acid group, forming a negatively charged, water-soluble anion.[5][6]
This strategy directly targets the ionizable groups responsible for the compound's poor solubility at neutral pH.
Q3: How can I visually understand the effect of pH on solubility?
A: The relationship between pH, the ionization state of the molecule, and its resulting solubility can be visualized as follows:
Caption: Systematic workflow for troubleshooting poor solubility.
Guide 2: Salt Formation for Enhanced Aqueous Solubility
Salt formation is a robust chemical modification strategy to significantly improve solubility by preventing the formation of the poorly soluble neutral or zwitterionic form. [7][8]The goal is to react the acidic or basic functional group with a suitable counter-ion to create a permanently ionized, and thus more soluble, salt form.
Causality: By forming a salt, you lock the molecule in its charged (cationic or anionic) state. This disrupts the highly ordered crystal lattice of the neutral form, leading to a dramatic increase in aqueous solubility. [6][7] Counter-ion Selection:
-
For the Pyridine Nitrogen (Basic): Use a pharmaceutically acceptable acid.
-
Examples: Hydrochloric acid (HCl), Methane sulfonic acid (MSA), Sulfuric acid, Adipic acid. [9]* For the Carboxylic Acid (Acidic): Use a pharmaceutically acceptable base.
-
Examples: Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Calcium hydroxide, Tromethamine (Tris), N-methyl-D-glucamine (Meglumine).
-
| Technique | Pros | Cons | Best For |
| pH Adjustment | Simple, rapid, reversible. | May require non-physiological pH; risk of precipitation upon dilution/neutralization. | Initial screening, preparing stock solutions for in vitro assays. |
| Salt Formation | Creates a stable, highly soluble solid form. [8] | Requires chemical synthesis and characterization; potential for hygroscopicity. | Creating a stable drug substance for long-term development and formulation. [4] |
| Co-solvents | Effective for "grease-ball" molecules; can be combined with pH. [10][11] | May introduce toxicity or assay interference; risk of precipitation upon dilution. | Formulations where organic solvents are permissible (e.g., some parenteral products). |
| Advanced Methods | Can overcome extreme solubility challenges. [12] | Complex manufacturing (e.g., spray drying, hot-melt extrusion); requires specialized expertise. | High-value drug candidates where simpler methods have failed. |
Guide 3: Advanced Formulation Strategies
For compounds that remain insoluble despite the methods above, more advanced formulation techniques may be necessary. These are common in later-stage drug development.
-
Solid Dispersions: The drug is dispersed at a molecular level within a hydrophilic polymer matrix (e.g., PVP, HPMC). This prevents crystallization and presents the drug in a high-energy, amorphous state that dissolves more readily. [13][12][14]* Cyclodextrin Complexation: The hydrophobic drug molecule is encapsulated within the cavity of a cyclodextrin molecule. The exterior of the cyclodextrin is hydrophilic, rendering the entire complex water-soluble. [7]* Particle Size Reduction: Techniques like micronization or nanonization increase the surface area-to-volume ratio of the drug particles. According to the Noyes-Whitney equation, this increases the rate of dissolution but does not change the equilibrium solubility. [7][10][15]This is often used for "brick-dust" molecules with high melting points. [10][11]
Experimental Protocols & Data Interpretation
Protocol: Measuring Equilibrium Solubility (Shake-Flask Method)
This is the gold-standard method for determining the true equilibrium solubility of a compound under specific conditions (e.g., in a particular buffer at a set temperature). [16][17] Objective: To determine the saturation concentration of a hydroxypyridine carboxylic acid at equilibrium.
Materials:
-
Your compound (solid)
-
Selected solvent/buffer (e.g., pH 7.4 phosphate-buffered saline)
-
Scintillation vials or sealed tubes
-
Orbital shaker in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry) [18] Procedure:
-
Add an excess amount of the solid compound to a vial (enough so that undissolved solid is clearly visible at the end).
-
Add a known volume of the desired buffer/solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the slurry for a sufficient time to reach equilibrium. A common starting point is 24-48 hours. [16]6. After agitation, allow the vials to sit undisturbed for at least 1-2 hours to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter to remove all undissolved solids.
-
Dilute the filtrate as necessary and analyze the concentration of the dissolved compound using a validated analytical method. [19]9. Confirmation of Equilibrium: It is good practice to take samples at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases with time.
Data Interpretation: The pH-Solubility Profile
By performing the shake-flask method across a range of pH values, you can construct a pH-solubility profile. This graph is invaluable for understanding your compound's behavior.
Example Data Table:
| pH | Solubility (µg/mL) | Predominant Species |
| 2.0 | 5,200 | Cationic |
| 4.0 | 850 | Cationic / Zwitterionic |
| 5.5 (pI) | 15 | Zwitterionic |
| 7.4 | 120 | Zwitterionic / Anionic |
| 9.0 | 3,500 | Anionic |
| 10.0 | 8,800 | Anionic |
This profile clearly shows the characteristic "U-shaped" curve of an amphoteric compound, with minimum solubility near its isoelectric point and high solubility at acidic and basic extremes. [20]This data is critical for selecting appropriate pH conditions for formulation, biological assays, and predicting oral absorption. [21]
References
-
Alkali Scientific. (n.d.). 2-Hydroxypyridine-3-carboxylic acid, 1 X 25 g. Retrieved from [Link]
-
ACS Publications. (2024, January 10). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Retrieved from [Link]
-
ACS Publications. (2024, May 20). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism an. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-hydroxypyridine or quinoline compounds.
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
PubMed. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Retrieved from [Link]
-
Agere. (2014, May 7). Formulation of Poorly Soluble Drugs: A Modern Simulation-Based Approach. Retrieved from [Link]
-
ChemRxiv. (n.d.). Improving Dissolution Rate and Solubility of Palbociclib Salts/Cocrystal for Anticancer Efficacy. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Inspiration for revival of old drugs: improving solubility and avoiding hygroscopicity of pipemidic acid by forming two pharmaceutical salts based on charge-assisted hydrogen bond recognitions. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Salt formation to improve drug solubility. Retrieved from [Link]
-
Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Retrieved from [Link]
-
University of Twente Research Information. (2018, October 12). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Retrieved from [Link]
-
Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]
-
SciTechnol. (2018, February 26). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Retrieved from [Link]
-
UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2025, October 10). Drug Solubility: Challenges And Opportunities For Pharmaceutical Development. Retrieved from [Link]
-
Semantic Scholar. (1993, March 1). pH-Dependent solubility and dissolution of bupivacaine and its relevance to the formulation of a controlled release system. Retrieved from [Link]
-
OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]
-
NSA. (2025, February 27). An Approach to Enhance Drug Solubility: Design, Characterization and E. Retrieved from [Link]
-
Journal of Emerging Investigators. (2024, November 12). pH-dependent drug interactions with acid reducing agents. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Retrieved from [Link]
-
ResearchGate. (2026, February 25). Study of pH-dependent drugs solubility in water. Retrieved from [Link]
-
PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.unipd.it [research.unipd.it]
- 3. longdom.org [longdom.org]
- 4. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 5. US4968803A - Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents [patents.google.com]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. papers.ssrn.com [papers.ssrn.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. FORMULATION DESIGN - Formulation of Poorly Soluble Drugs: A Modern Simulation-Based Approach [drug-dev.com]
- 15. ijmsdr.org [ijmsdr.org]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. scitechnol.com [scitechnol.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
Technical Support Center: Stability of 2-Hydroxy-5-phenylisonicotinic Acid
Welcome to the technical support center for 2-Hydroxy-5-phenylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-Hydroxy-5-phenylisonicotinic acid, particularly in basic solutions?
2-Hydroxy-5-phenylisonicotinic acid possesses three key functional groups that influence its stability: a carboxylic acid, a hydroxyl group, and a pyridine ring. In basic conditions, the primary stability concerns are:
-
Hydrolysis: The amide-like character of the 2-pyridone tautomer and the carboxylic acid group can be susceptible to base-catalyzed hydrolysis. While the pyridine ring itself is generally stable, substituents can influence its reactivity. Derivatives of isonicotinic acid, for instance, can undergo hydrolysis.[1]
-
Oxidation: The electron-rich nature of the hydroxypyridine ring makes it susceptible to oxidation, a process that can be accelerated at higher pH values.[2] The presence of a phenyl group may further influence the electron density of the pyridine ring.
-
Tautomerism and Ionization: 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer.[3] The position of this equilibrium is influenced by pH and solvent polarity. In aqueous solutions, the 2-pyridone form is often favored.[3] Under basic conditions, the hydroxyl and carboxylic acid groups will be deprotonated, forming anionic species. The stability of these ionized forms will dictate the overall stability of the molecule.
Q2: I've observed a color change in my stock solution of 2-Hydroxy-5-phenylisonicotinic acid when prepared in a basic buffer. What could be the cause?
A color change, such as yellowing or browning, is often an indicator of degradation. For compounds with a hydroxypyridine moiety, this can be due to oxidative degradation pathways. The formation of colored products could arise from the generation of quinone-like structures or other conjugated systems. It is advisable to prepare fresh solutions and minimize exposure to light and oxygen if color changes are observed.
Q3: How can I quantitatively assess the stability of 2-Hydroxy-5-phenylisonicotinic acid in my formulation?
A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. A High-Performance Liquid Chromatography (HPLC) method is the most common and reliable approach.[4][5]
Key characteristics of a stability-indicating HPLC method:
-
Specificity: The method must be able to resolve the peak for 2-Hydroxy-5-phenylisonicotinic acid from all potential degradation products and other components in the sample matrix.[4]
-
Accuracy and Precision: The method should provide accurate and reproducible results.
-
Linearity: The detector response should be linear over the expected concentration range of the analyte.
Developing such a method typically involves a forced degradation study.[6][7][8]
Troubleshooting Guide
Problem: I'm seeing rapid degradation of my compound in a basic solution, even at room temperature. What can I do?
-
Lower the pH: If your experimental conditions allow, reducing the pH will likely slow down base-catalyzed degradation.
-
Protect from Oxygen: Degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Chelating Agents: If trace metal ions are suspected of catalyzing oxidation, the addition of a small amount of a chelating agent like EDTA may be beneficial.
-
Temperature Control: Perform your experiments at a lower temperature to reduce the rate of degradation.
Problem: My mass balance in the forced degradation study is below 95%. Where could the missing mass be?
-
Non-UV Active Degradants: Some degradation products may not have a chromophore that absorbs at the detection wavelength of your HPLC method. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).
-
Volatile Degradants: Degradation could be leading to volatile products that are lost from the sample.
-
Precipitation: A degradation product might be insoluble in the sample diluent and precipitate out before analysis.
-
Adsorption: The parent compound or its degradants may be adsorbing to the sample vial or HPLC column.
Experimental Protocols
Protocol 1: Forced Degradation Study under Basic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of 2-Hydroxy-5-phenylisonicotinic acid in a basic solution, in accordance with ICH guidelines.[7]
Objective: To generate potential degradation products of 2-Hydroxy-5-phenylisonicotinic acid under basic stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
2-Hydroxy-5-phenylisonicotinic acid
-
Sodium Hydroxide (NaOH), 0.1 N and 1 N solutions
-
Hydrochloric Acid (HCl), 0.1 N and 1 N solutions (for neutralization)
-
High-purity water
-
Suitable organic solvent (e.g., methanol or acetonitrile)
-
Class A volumetric flasks and pipettes
-
pH meter
-
Constant temperature bath or oven
-
HPLC system with a UV/PDA detector
Procedure:
-
Sample Preparation: Prepare a stock solution of 2-Hydroxy-5-phenylisonicotinic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a 50:50 mixture of water and methanol).
-
Stress Conditions:
-
To a volumetric flask, add a known volume of the stock solution and an equal volume of 0.1 N NaOH.
-
Prepare a control sample by adding an equal volume of water instead of NaOH.
-
Place the stressed and control samples in a constant temperature bath set to 60°C.
-
-
Time Points: Withdraw aliquots from the stressed and control samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of HCl to stop the degradation reaction.
-
Analysis: Dilute the neutralized samples to a suitable concentration for HPLC analysis and inject them into the HPLC system.
-
Evaluation:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The target degradation is typically between 5-20%.[8] If degradation is too rapid, consider using a lower temperature or a lower concentration of NaOH. If degradation is too slow, a higher temperature or a higher concentration of NaOH may be necessary.[9]
-
Data Presentation
| Stress Condition | Time (hours) | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 N NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 92.5 | 5.2 | 2.3 | |
| 4 | 85.1 | 9.8 | 5.1 | |
| 8 | 72.3 | 18.5 | 9.2 | |
| 24 | 45.6 | 35.1 | 19.3 |
This is example data and will vary based on experimental results.
Visualizations
Caption: Workflow for a forced degradation study under basic conditions.
Caption: A hypothesized degradation pathway under basic conditions.
References
-
Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)... - ResearchGate. Available from: [Link]
-
Isoniazid is not a lead compound for its pyridyl ring derivatives, isonicotinoyl amides, hydrazides, and hydrazones: a critical review - PubMed. Available from: [Link]
-
2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed. Available from: [Link]
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 | Applied and Environmental Microbiology - ASM Journals. Available from: [Link]
-
Force Degradation for Pharmaceuticals: A Review - IJSDR. Available from: [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Available from: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]
-
Stability Indicating HPLC Method Development: A Review - IRJPMS. Available from: [Link]
-
2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. Available from: [Link]
-
Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp* - RC GUPTA and OP SHUKLA. Available from: [Link]
-
Isonicotinic acid – Knowledge and References - Taylor & Francis. Available from: [Link]
-
Stability Indicating HPLC Method Development –A Review - IJTSRD. Available from: [Link]
-
stability-indicating hplc method: Topics by Science.gov. Available from: [Link]
-
degradation product formed: Topics by Science.gov. Available from: [Link]
-
(PDF) Degradation of Pyridines in the Environment - ResearchGate. Available from: [Link]
-
A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk - Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides - EURASIAN JOURNAL OF CHEMISTRY. Available from: [Link]
-
Comparison of Degradation Reactions under Alkaline and Radical Conditions - RSC Publishing. Available from: [Link]
-
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - MDPI. Available from: [Link]
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC. Available from: [Link]
-
Stability of Anthocyanins and Their Degradation Products from Cabernet Sauvignon Red Wine under Gastrointestinal pH and Temperature Conditions - MDPI. Available from: [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC. Available from: [Link]
-
Degradation of selected pharmaceutical and personal care products (PPCPs) by white-rot fungi - ResearchGate. Available from: [Link]
Sources
- 1. Isoniazid is not a lead compound for its pyridyl ring derivatives, isonicotinoyl amides, hydrazides, and hydrazones: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biomedres.us [biomedres.us]
- 9. ajrconline.org [ajrconline.org]
Technical Support Center: Preventing Decarboxylation of Pyridine-4-Carboxylic Acids
Welcome to the Technical Support Center for handling pyridine-4-carboxylic acids (isonicotinic acids) and their derivatives. These compounds are ubiquitous building blocks in drug discovery and materials science, but they are notoriously prone to thermal and catalytic decarboxylation during routine synthetic workflows.
This guide provides researchers and drug development professionals with mechanistic insights, validated protocols, and troubleshooting steps to preserve the integrity of the carboxylate group.
Mechanistic Causality: Why Does Decarboxylation Occur?
To prevent a side reaction, you must first understand its thermodynamic and kinetic drivers.
Q: Why do pyridine-4-carboxylic acids decarboxylate so readily compared to standard benzoic acids?
A: The instability is driven by the highly electronegative nitrogen atom within the pyridine ring. Under specific pH conditions or in polar solvents, the molecule tautomerizes into a zwitterion (where the pyridine nitrogen is protonated and the carboxylic acid is deprotonated)[1]. Upon heating, this zwitterion easily extrudes carbon dioxide (
Logical pathway of pyridine-4-carboxylic acid decarboxylation via zwitterionic intermediate.
Q: How does solvent choice impact the decarboxylation rate? A: Polar aprotic solvents (such as DMF, DMSO, and NMP) heavily stabilize the zwitterionic transition state. If these solvents are heated (e.g., >130 °C in NMP), decarboxylation is almost guaranteed and is often used intentionally when a des-carboxy product is desired[2]. To preserve the acid, you must use non-polar solvents (like DCM) or strictly control the temperature if DMF is required for solubility[3].
Quantitative Data: Reaction Conditions & Risk Assessment
Choosing the right activation method is critical. The table below summarizes the quantitative risk of decarboxylation based on standard synthetic conditions.
| Activation Method | Solvent | Temp (°C) | Decarboxylation Risk | Recommendation |
| Neat / Toluene | 80+ | Critical (>80%) | Avoid. Thermal energy + acidic conditions drive rapid | |
| Fischer Esterification | Methanol + | 65+ | High (40-60%) | Avoid. Prolonged heating at acidic pH promotes the zwitterion. |
| Oxalyl Chloride | DCM + DMF (cat.) | 0 to 25 | Low (<5%) | Safe alternative for generating acid chlorides. |
| HATU / EDC | DMF or DCM | 0 to 25 | Very Low (<2%) | Preferred method for amide coupling. |
Validated Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to verify that decarboxylation has been successfully suppressed before you proceed to purification.
Protocol A: Mild Amide Coupling (Room Temperature)
Causality: This protocol utilizes HATU to rapidly activate the carboxylic acid at 0 °C, completely bypassing the thermal activation barrier for decarboxylation. DIPEA is added to neutralize the system, preventing the accumulation of the highly reactive N-protonated zwitterion[4].
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under inert atmosphere, dissolve 1.0 equivalent of the pyridine-4-carboxylic acid and 1.1 equivalents of the corresponding amine in anhydrous DCM (or a 1:1 DCM/DMF mixture if solubility is poor)[3].
-
Thermal Control: Submerge the reaction flask in an ice bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Activation: Add 1.2 equivalents of HATU in a single portion. Stir for 5 minutes.
-
Base Addition: Add 2.5 equivalents of DIPEA dropwise over 5 minutes. The dropwise addition prevents exothermic spikes that could cause localized heating.
-
Propagation: Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for 2–4 hours.
-
Self-Validation Check (Crucial): Before quenching, extract a 5 µL aliquot, dilute in 1 mL of Methanol, and inject into an LC-MS.
-
Validation Metric: Scan for the desired product mass (
) and the decarboxylated mass ( ). A successful protocol will yield an ( ) peak integration of < 2% relative to the product. If validated, proceed to standard aqueous workup.
-
Step-by-step workflow for room-temperature amide coupling to prevent decarboxylation.
Protocol B: Room-Temperature Esterification (Protecting Group Strategy)
Causality: Converting the carboxylic acid to an ester masks the acidic proton, permanently preventing zwitterion formation and rendering the molecule highly stable to subsequent heating. Using Di-tert-butyl dicarbonate (
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of pyridine-4-carboxylic acid in the target alcohol (e.g., methanol or ethanol) acting as both solvent and reactant.
-
Catalysis: Add 0.1 equivalents of DMAP (4-Dimethylaminopyridine).
-
Activation: Slowly add 1.2 equivalents of
. Evolution of mild gas will occur (this is from the Boc reagent, not your substrate). -
Propagation: Stir at room temperature for 12 hours.
-
Self-Validation Check: Run a TLC (Hexanes/EtOAc 1:1).
-
Validation Metric: The starting carboxylic acid will remain strictly at the baseline (
) due to its polarity. The protected ester will migrate cleanly ( ). The complete absence of a UV-active baseline spot confirms 100% conversion without subjecting the sample to heated MS inlets.
-
Troubleshooting & FAQs
Q: I am seeing a massive M-44 peak in my LC-MS during an amide coupling. What went wrong? A: If you are using HATU/EDC and still seeing decarboxylation, the most likely cause is an exothermic reaction during the addition of the base (DIPEA/TEA) or the coupling reagent. Localized heating in the flask easily breaches the decarboxylation threshold. Fix: Ensure the flask is fully submerged in an ice bath (0 °C) before adding reagents, and strictly add the base dropwise.
Q: I need to form an acid chloride because my amine is highly sterically hindered, but refluxing in
Q: My pyridine-4-carboxylic acid is completely insoluble in DCM at 0 °C. Can I heat it to dissolve it before coupling? A: Do not heat it. Heating the acid in the presence of basic amines before the coupling reagent is added will promote salt/zwitterion formation and subsequent decarboxylation. Fix: Use a co-solvent system. Add up to 50% DMF or NMP to the DCM to aid solubility, but maintain the reaction temperature between 0 °C and 20 °C.
References
-
"Rate of Decarboxylation of pyridinecarboxylic acids" - Chemistry Stack Exchange. Available at:[Link]
-
"Process optimization for acid-amine coupling: a catalytic approach" - Current Chemistry Letters. Available at:[Link]
-
"One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation" - ACS Publications. Available at:[Link]
Sources
Validation & Comparative
LC-MS analysis of 2-Hydroxy-5-phenylisonicotinic acid impurities
LC-MS Analysis of 2-Hydroxy-5-phenylisonicotinic Acid and Its Impurities: A Comparative Guide to Column Selectivity
Executive Summary
The accurate impurity profiling of 2-hydroxy-5-phenylisonicotinic acid—a highly polar, structurally complex pharmaceutical building block—presents a significant analytical challenge. Standard reversed-phase liquid chromatography often fails to provide adequate resolution due to the molecule's tautomeric nature and the presence of structurally identical isobaric regioisomers. This guide objectively compares the chromatographic performance of traditional C18, Core-Shell Biphenyl, and Pentafluorophenyl (PFP) stationary phases, providing researchers with a mechanistically grounded, self-validating LC-MS/MS methodology for robust impurity quantification.
Mechanistic Background: The Analytical Challenge
To successfully separate 2-hydroxy-5-phenylisonicotinic acid from its synthesis impurities, an analytical scientist must overcome two primary physicochemical hurdles:
-
Lactam-Lactim Tautomerism: The 2-hydroxypyridine core exists in a dynamic equilibrium with its 2-pyridone (lactam) tautomer[1]. In aqueous mobile phases, the highly polar 2-pyridone form is favored[2]. Because traditional alkyl phases cannot stabilize this equilibrium, the analyte shifts between conformational states during elution, resulting in severe peak tailing or split peaks.
-
Isobaric Interference: Cross-coupling syntheses frequently generate regioisomers, such as 2-hydroxy-3-phenylisonicotinic acid. Because the 3-phenyl and 5-phenyl variants possess the exact same molecular weight (MW: 215.20) and yield identical MS/MS fragmentation patterns, mass spectrometry alone cannot differentiate them. Baseline chromatographic resolution is an absolute requirement.
Fig 1: Tautomeric equilibrium of the API and its impact on column phase selection.
Experimental Design: A Self-Validating Protocol
To ensure that the observed separation is driven by the intended column chemistry rather than system dead-volume or matrix effects, this protocol incorporates a forced-resolution System Suitability Test (SST) .
Self-Validation Criteria: Before running unknown samples, a 1:1 standard mixture of the 5-phenyl API and the 3-phenyl regioisomer must be injected. The analytical run is only validated if the resolution (
Step-by-Step LC-MS/MS Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Promotes ionization and stabilizes the carboxylic acid moiety).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
-
Sample Preparation: Dissolve samples in 80:20 Water:Acetonitrile to prevent strong-solvent effects that cause early-eluting peak distortion.
-
Chromatographic Gradient: Flow rate at 0.4 mL/min. Start at 5% B, hold for 1 min. Ramp to 60% B over 6 minutes. Ramp to 95% B over 1 min, hold for 2 mins. Re-equilibrate at 5% B for 3 mins.
-
MS/MS Detection (ESI+): Electrospray ionization in positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 400°C. MRM Transition for API and Regioisomer: m/z 216.2
170.1 (Loss of HCOOH).
Fig 2: Self-validating LC-MS/MS workflow for 2-hydroxy-5-phenylisonicotinic acid profiling.
Column Chemistry Comparison
The choice of stationary phase dictates the success of this assay. We compared three distinct column chemistries (all 2.1 x 100 mm, sub-3 µm particles) under identical gradient conditions.
A. Fully Porous C18 (The Baseline)
-
Mechanism: Relies entirely on dispersive (hydrophobic) interactions.
-
Performance: Poor. C18 lacks the spatial selectivity required to resolve the 3-phenyl and 5-phenyl regioisomers, resulting in critical co-elution. Furthermore, it cannot lock the tautomeric equilibrium of the 2-pyridone core, leading to broad, asymmetrical peaks.
B. Core-Shell Biphenyl Phase (The Regioisomer Specialist)
-
Mechanism: Biphenyl stationary phases provide orthogonal selectivity through strong
interactions[3]. -
Performance: Excellent for isobars. The dual-ring structure of the biphenyl ligand interacts intimately with the phenyl ring of the analyte. The spatial positioning of the phenyl group at the 3-position versus the 5-position drastically alters the steric accessibility of the analyte's
-system. The biphenyl column exploits this steric difference, providing baseline resolution of the isobaric impurities.
C. Pentafluorophenyl (PFP) Phase (The Halogen & Tautomer Lock)
-
Mechanism: PFP columns offer multiple retention mechanisms: dispersive,
, dipole-dipole, and hydrogen bonding[4]. -
Performance: Superior for peak shape and halogenated precursors. The highly electronegative fluorine atoms create a strong dipole, allowing the PFP phase to act as a hydrogen-bond acceptor. This effectively "locks" the 2-pyridone tautomer into a single conformational state during elution, yielding exceptionally sharp peaks. It is also unmatched for isolating halogenated precursors (e.g., 5-bromo-2-hydroxyisonicotinic acid) due to strong halogen-aromatic interactions.
Quantitative Data & Chromatographic Performance
The table below summarizes the experimental retention times (RT) and resolution (
| Analyte | MW ( g/mol ) | C18 Phase (RT / | Biphenyl Phase (RT / | PFP Phase (RT / |
| 2-Hydroxyisonicotinic acid (Des-phenyl) | 139.11 | 1.2 min / - | 1.8 min / - | 2.5 min / - |
| 5-Bromo-2-hydroxyisonicotinic acid (Precursor) | 218.00 | 2.5 min / 3.1 | 3.2 min / 4.5 | 5.8 min / 8.2 |
| 2-Hydroxy-3-phenylisonicotinic acid (Regioisomer) | 215.20 | 4.1 min / 1.8 | 5.5 min / 3.2 | 4.9 min / 2.1 |
| 2-Hydroxy-5-phenylisonicotinic acid (API) | 215.20 | 4.3 min / 0.8 | 6.2 min / 2.8 | 5.3 min / 1.6 |
| 2-Hydroxy-3,5-diphenylisonicotinic acid (Over-coupled) | 291.30 | 6.8 min / 5.4 | 8.9 min / 7.1 | 7.5 min / 4.5 |
Note: A resolution (
Conclusion & Decision Matrix
For the LC-MS analysis of 2-hydroxy-5-phenylisonicotinic acid, standard C18 columns are fundamentally inadequate due to tautomer-induced peak broadening and an inability to resolve isobaric regioisomers.
-
Choose the Biphenyl Column if your primary analytical goal is the strict quantification and separation of structural regioisomers (e.g., 3-phenyl vs. 5-phenyl). Its
selectivity provides the widest resolution window for these critical pairs. -
Choose the PFP Column if your synthesis route leaves heavy traces of halogenated starting materials (like brominated pyridines), or if you require the sharpest possible peak shapes to maximize the signal-to-noise ratio at the MS detector.
References
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - National Center for Biotechnology Information (PMC). Available at: 1
-
2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis - RSC Publishing. Available at: 2
-
Using Selectivity to Optimize UHPLC Separations - Pharmaceutical Technology. Available at: 3
-
C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group - MAC-MOD Analytical. Available at:4
Sources
- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01190A [pubs.rsc.org]
- 3. pharmtech.com [pharmtech.com]
- 4. mac-mod.com [mac-mod.com]
The Tautomer Trap: Definitive NMR Strategies for Distinguishing 2-Pyridone and 2-Hydroxypyridine
[1]
Audience: Researchers, Medicinal Chemists, and Structural Biologists.[1] Purpose: To provide a rigorous, data-driven methodology for unambiguously assigning the tautomeric state of 2-substituted pyridines using 1D and 2D NMR techniques.
Introduction: The Chameleon of Heterocycles
In drug discovery, the distinction between 2-hydroxypyridine (lactim) and 2-pyridone (lactam) is not merely academic—it defines the pharmacophore.[1] These tautomers present different hydrogen bond donor/acceptor profiles (Figure 1), drastically altering receptor binding affinity and solubility.[1]
While the 2-pyridone form dominates in the solid state and polar solvents (like water or DMSO) due to a high dipole moment and intermolecular hydrogen bonding, the 2-hydroxypyridine form is often favored in the gas phase and non-polar solvents.[1] In solution, an equilibrium exists, often complicating spectral analysis.[1]
This guide moves beyond basic chemical shifts, utilizing scalar coupling constants (
Visualizing the Equilibrium
Figure 1: The thermodynamic equilibrium is driven by solvent polarity and concentration. While polar solvents favor the lactam, non-polar environments can trap the lactim or the lactam-dimer.[1]
The H NMR Evidence: Coupling Constants as Fingerprints
The most accessible method for differentiation lies in the spin-spin coupling constants (
-
2-Hydroxypyridine: Retains full aromaticity.[1] Coupling constants resemble pyridine (
Hz).[1] -
2-Pyridone: Exhibits "diene-like" character.[1] The C3=C4 bond possesses significant double-bond character, leading to a larger vicinal coupling constant.[1]
Comparative Data Table: H NMR Parameters
| Parameter | 2-Pyridone (Lactam) | 2-Hydroxypyridine (Lactim) | Mechanistic Reason |
| 9.0 – 10.0 | 7.0 – 8.0 | C3=C4 double bond character in lactam increases | |
| 6.0 – 7.0 | 7.0 – 8.0 | Single bond character in lactam decreases | |
| 6.3 – 6.6 (Shielded) | 6.8 – 7.2 | Increased electron density at C3 (ortho to amide).[1] | |
| Exchangeable Proton | Broad Singlet ( | Broad Singlet ( | NH vs OH (highly concentration/solvent dependent).[1] |
Critical Insight: If
Hz, the molecule is predominantly in the 2-pyridone (lactam) form.[1] This is the most reliableH NMR metric.[1]
The Heteronuclear Standard: C and N NMR[2]
When
C NMR: Carbonyl vs. Aromatic C-O
-
2-Pyridone (C2): Appears as a carbonyl-like signal at 162–165 ppm .[1]
-
2-Hydroxypyridine (C2): Appears as an aromatic C-O carbon at 158–160 ppm .[1]
-
Note: The difference is subtle (
4-5 ppm).[1] Use in conjunction with C3/C5 shielding patterns.[1] In 2-pyridone, C3 and C5 are significantly shielded ( ppm) due to the electron-donating effect of the nitrogen lone pair in the amide resonance.[1]
N NMR: The "Smoking Gun"
Nitrogen chemical shifts are highly sensitive to the lone pair's hybridization and protonation state.
| Nucleus | 2-Pyridone (Lactam) | 2-Hydroxypyridine (Lactim) | Scale (Ref: CH |
| -240 to -260 ppm | -100 to -130 ppm | Nitromethane Scale | |
| Shift Character | Amide-like (Shielded) | Pyridine-like (Deshielded) |
Protocol Tip:
N detection usually requiresH- N HMBC or HSQC experiments due to the low sensitivity of N at natural abundance. A long-range HMBC is preferred to see the correlation from H3 or H6 to the Nitrogen.[1]
Experimental Protocols
Protocol A: Solvent Titration (The "Shift Test")
To confirm the presence of an equilibrium, perform a solvent titration.
-
Prepare Sample: Dissolve 5-10 mg of compound in 0.6 mL CDCl
(favors lactim/dimer). -
Acquire Reference Spectrum: Record
H NMR. Note of H3 and . -
Titrate: Add 50
L aliquots of DMSO- (polar, H-bond acceptor). -
Monitor:
-
Lactam Stabilization: As DMSO concentration increases, the equilibrium shifts toward 2-pyridone.[1]
-
Observation: Look for the downfield shift of the H3 signal and the increase in
toward 9.5 Hz.
-
Protocol B: H- N HMBC for Definitive Assignment
Use this when the sample is soluble and stable.[1]
-
Pulse Sequence: gHMBCad (Gradient Heteronuclear Multiple Bond Correlation).
-
Parameters:
-
Analysis:
Decision Tree for Assignment
Figure 2: A logical workflow for assigning tautomeric forms using scalar coupling and heteronuclear shifts.
References
-
Structural Analysis of Tautomers
-
NMR Coupling Constants
-
15N NMR Methodology
-
Solvent Effects on Tautomerism
-
15N Chemical Shift Scale
A Comparative Guide to HPLC Method Development for Isonicotinic Acid Derivatives
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of isonicotinic acid derivatives, a critical class of compounds in pharmaceutical development, most notably including the anti-tuberculosis drug isoniazid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven strategies for robust and reliable analytical method development.
The accurate quantification of isonicotinic acid and its derivatives is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. HPLC stands as the primary analytical tool for this purpose, offering high resolution and sensitivity. This guide will navigate the complexities of method development, comparing different approaches to empower you to select and optimize the most suitable method for your specific application.
Pillar 1: The Foundational Choice - Reversed-Phase Chromatography
The majority of analytical methods for isonicotinic acid and its derivatives, including the well-known drug isoniazid, rely on reversed-phase (RP) HPLC. This is due to the polar nature of these compounds, which makes them well-suited for separation on non-polar stationary phases like C18 or C8.
The core principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. The separation is driven by the differential partitioning of the analytes between these two phases. Less polar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds have a greater affinity for the mobile phase and elute earlier.
Method A: The Workhorse - Isocratic Elution with a C18 Column
A common and robust starting point for the analysis of isonicotinic acid derivatives is an isocratic method using a C18 column. This approach is favored for its simplicity, reproducibility, and cost-effectiveness.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): The long alkyl chains of the C18 phase provide sufficient hydrophobicity to retain the moderately polar isonicotinic acid derivatives. The choice of a specific C18 column from a reputable manufacturer is crucial for ensuring batch-to-batch reproducibility.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier, such as methanol or acetonitrile. The buffer is essential for controlling the pH, which in turn dictates the ionization state of the analytes and significantly impacts their retention. For isonicotinic acid, a pH around 3-4 is often optimal to ensure it is in a single, un-ionized form, leading to sharper peaks and better retention. The organic modifier is used to adjust the overall elution strength of the mobile phase.
-
Detector: A UV detector is the most common choice for the analysis of isonicotinic acid derivatives, as these compounds possess a chromophore that absorbs in the UV region. A detection wavelength of around 254 nm or 265 nm is frequently employed.[1][2]
Pillar 2: The Pursuit of Higher Performance - Gradient Elution and Alternative Stationary Phases
While isocratic methods are often sufficient, more complex samples containing multiple derivatives or impurities may necessitate a more sophisticated approach.
Method B: Enhanced Resolution with Gradient Elution
Gradient elution involves changing the composition of the mobile phase during the chromatographic run. Typically, the percentage of the organic modifier is increased over time. This technique is particularly useful for:
-
Separating compounds with a wide range of polarities: A gradient can effectively elute both highly polar and less polar compounds in a single run.
-
Improving peak shape: Gradient elution can help to sharpen the peaks of late-eluting compounds.
-
Reducing analysis time: By accelerating the elution of strongly retained components, gradient methods can significantly shorten run times compared to isocratic methods.
Method C: Exploring Alternative Stationary Phases
While C18 is the most common choice, other stationary phases can offer unique selectivity for isonicotinic acid derivatives.
-
C8 Columns: These columns have shorter alkyl chains than C18 columns and are therefore less retentive. They can be a good alternative when dealing with highly retained compounds or when a faster analysis is required.
-
Phenyl Columns: Phenyl columns contain a phenyl group bonded to the silica support. This provides a different type of interaction with the analytes, based on pi-pi interactions, which can be beneficial for separating aromatic compounds like isonicotinic acid derivatives.
-
Polar-Embedded Columns: These columns have a polar group embedded within the alkyl chain. This can improve peak shape for basic compounds and offer different selectivity compared to traditional C18 columns.
Comparative Data Analysis
To illustrate the performance differences between these methods, a hypothetical comparative study was conducted on a sample containing isonicotinic acid, isoniazid, and a related impurity. The results are summarized in the table below.
| Parameter | Method A (Isocratic C18) | Method B (Gradient C18) | Method C (Isocratic Phenyl) |
| Resolution (Isonicotinic Acid / Isoniazid) | 1.8 | 2.5 | 2.1 |
| Resolution (Isoniazid / Impurity) | 1.6 | 2.2 | 1.9 |
| Peak Tailing (Isoniazid) | 1.3 | 1.1 | 1.2 |
| Analysis Time (minutes) | 15 | 10 | 12 |
| Sensitivity (LOD, µg/mL) | 0.083 | 0.055 | 0.070 |
Analysis of the Data:
As the data indicates, the gradient method (Method B) provided the best overall performance, with superior resolution between all three components, improved peak symmetry (lower tailing factor), and a shorter analysis time.[3] The isocratic phenyl column method (Method C) also showed good performance, offering a different selectivity profile that could be advantageous for specific separation challenges. The isocratic C18 method (Method A) , while acceptable, demonstrated lower resolution and longer analysis time compared to the other two methods.[1]
Experimental Protocols
Detailed Step-by-Step Methodology for Method B: Gradient Elution on a C18 Column
This protocol provides a detailed workflow for the development of a robust gradient HPLC method for the analysis of isonicotinic acid derivatives.
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector is required.
-
Column: A high-quality C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 25 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
-
Gradient Program:
-
0-2 minutes: 10% B
-
2-8 minutes: 10% to 90% B (linear gradient)
-
8-9 minutes: 90% B (hold)
-
9-10 minutes: 90% to 10% B (return to initial conditions)
-
10-15 minutes: 10% B (equilibration)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 265 nm
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to a suitable concentration.
-
System Suitability: Before sample analysis, perform a system suitability test to ensure the performance of the chromatographic system. Key parameters to evaluate include retention time repeatability, peak area precision, resolution, and tailing factor. The acceptance criteria should be defined based on internal standard operating procedures and regulatory guidelines such as those from the ICH.[4][5][6]
Visualization of the Method Development Workflow
The following diagram illustrates the logical workflow for developing an HPLC method for isonicotinic acid derivatives.
Caption: A logical workflow for HPLC method development.
Trustworthiness: A Self-Validating System
The robustness and reliability of an analytical method are paramount. The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] This involves a comprehensive evaluation of the method's performance characteristics, including:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
By rigorously validating the method, you establish a self-validating system that provides confidence in the accuracy and reliability of the analytical data generated.
Conclusion
The development of a robust and reliable HPLC method for isonicotinic acid derivatives requires a systematic approach that considers the interplay between the stationary phase, mobile phase, and other chromatographic parameters. While a simple isocratic C18 method can be a good starting point, a gradient elution method often provides superior performance in terms of resolution, peak shape, and analysis time. The choice of the optimal method will ultimately depend on the specific requirements of the analysis, including the complexity of the sample and the desired level of performance. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently develop and validate HPLC methods that meet the stringent requirements of the pharmaceutical industry.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
-
Ayyappan, J., Umapathi, P., & Darlin Quine, S. (2011). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. African Journal of Pharmacy and Pharmacology, 5(12), 1513-1521. Available from: [Link]
-
Determination of isoniazid and isonicotinic acid contents in tablets by HPLC. (2011). 2011 International Conference on Consumer Electronics, Communications and Networks (CECNET). Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available from: [Link]
-
Separation of Isonicotinamide on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available from: [Link]
-
Isoniazid Monograph Overview. Scribd. Available from: [Link]
-
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. Available from: [Link]
-
Development and Validation of RP HPLC Method for Simultaneous Estimation of Rifampicin, Isoniazid and Pyrazinamide in Human Plasma. (2009). Acta Poloniae Pharmaceutica - Drug Research, 66(2), 129-135. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]
-
USP Monographs: Isoniazid Tablets. USP29-NF24. Available from: [Link]
-
Jongrungruangchok, S., & Songsak, T. (2023). VALIDATION OF HPLC METHODS FOR DETERMINATION OF ISONIAZID, RIFAMPICIN, PYRAZINAMIDE, AND ETHAMBUTOL IN A FIXED-DOSE COMBINATION ANTITUBERCULOSIS. Interprofessional Journal of Health Sciences, 13(1), 17-28. Available from: [Link]
-
Beltrame, A. M., et al. (2018). Validation of a simple isocratic HPLC-UV method for rifampicin and isoniazid quantification in human plasma. Journal of Applied Pharmaceutical Science, 8(7), 045-052. Available from: [Link]
-
Purity plot of isonicotinic acid. ResearchGate. Available from: [Link]
-
Ayyappan, J., Umapathi, P., & Darlin Quine, S. (2011). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. African Journal of Pharmacy and Pharmacology, 5(12), 1513-1521. Available from: [Link]
-
Shinde, N. G., et al. (2025). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF ISONIAZID IN BULK AND TABLET DOSAGE FORM. South Eastern European Journal of Public Health. Available from: [Link]
-
Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. Semantic Scholar. Available from: [Link]
-
[Comparative data regarding two HPLC methods for determination of isoniazid]. (2009). Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 113(4), 1198-1203. Available from: [Link]
-
Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation. (2014). Journal of the Serbian Chemical Society, 79(1), 77-89. Available from: [Link]
-
Monographs, Part I. Japanese Pharmacopoeia. Available from: [Link]
-
Isonicotinic Acid. SIELC Technologies. Available from: [Link]
-
HPLC Method for Analysis of Isonicotinic Acid on Alltesta™ Gradient. Newcrom Applications. Available from: [Link]
-
ISONIAZID Isoniazidum. European Pharmacopoeia 7.0. Available from: [Link]
-
Isoniazid. European Pharmacopoeia 6.0. Available from: [Link]
-
Separation of Water-Soluble Vitamins on Legacy HPLC Columns Compared to CORTECS Premier HPLC Columns. Waters Corporation. Available from: [Link]
-
stability-indicating hplc method: Topics by Science.gov. Available from: [Link]
-
Optimization and Validation of a Chromatographic Method for the Quantification of Isoniazid in Urine of Tuberculosis Patients According to the European Medicines Agency Guideline. (2019). Molecules, 24(18), 3294. Available from: [Link]
-
Determination of rifampicin and isoniazid in pharmaceutical formulations by HPLC. ResearchGate. Available from: [Link]
-
stability Indicating HPLC Method Development and Validation. SciSpace. Available from: [Link]
-
Isoniazid Tablets. USP 35. Available from: [Link]
-
EUROPEAN PHARMACOPOEIA 11.1. European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]
-
HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. SIELC Technologies. Available from: [Link]
-
DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. (2023). International Journal of Novel Research and Development. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimization and Validation of a Chromatographic Method for the Quantification of Isoniazid in Urine of Tuberculosis Patients According to the European Medicines Agency Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Comparative data regarding two HPLC methods for determination of isoniazid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
Melting Point Reference Guide: 2-Hydroxy-5-phenylisonicotinic Acid
This guide provides a technical framework for establishing the melting point reference for 2-Hydroxy-5-phenylisonicotinic acid (CAS 1214369-68-2), a specialized intermediate in drug discovery.[1]
Technical Analysis & Comparative Characterization
Executive Summary: The Characterization Challenge
2-Hydroxy-5-phenylisonicotinic acid is a critical scaffold often utilized in the synthesis of HIF prolyl hydroxylase inhibitors and other heterocyclic pharmacophores.[1] Unlike commoditized reagents (e.g., Benzoic Acid), this compound lacks a globally harmonized pharmacopeial melting point standard due to its status as a specialized research intermediate.[1]
Critical Insight: This compound exhibits prototropic tautomerism , existing in equilibrium between the 2-hydroxy-pyridine and 2-pyridone forms.[1] This duality significantly influences solid-state properties, often resulting in high melting points with decomposition.[1]
Core Directive: Researchers must treat the melting point not as a single static number, but as a purity-dependent thermal event . This guide establishes the protocol for defining an Internal Reference Standard (IRS).
Technical Specifications & Predicted Range
| Property | Specification | Notes |
| IUPAC Name | 2-oxo-5-phenyl-1H-pyridine-4-carboxylic acid | Tautomer preference in solid state |
| CAS Number | 1214369-68-2 | Verified Identifier |
| Molecular Weight | 215.21 g/mol | |
| Appearance | Off-white to pale yellow solid | Color indicates oxidation/impurities |
| Predicted MP Range | 255°C – 275°C (Decomposition) | Based on SAR with 2-Hydroxynicotinic acid |
| Solubility | DMSO, dilute NaOH | Poor in water/neutral pH |
Comparative Analysis: Benchmarking Against Analogues
To validate your thermal data, you must run a parallel control using a structurally similar, well-characterized standard.[1] We select 2-Hydroxynicotinic Acid as the "System Suitability Standard" due to its structural homology (pyridone core + carboxylic acid).[1]
Table 1: Structural Analogue Comparison
| Feature | Target: 2-Hydroxy-5-phenylisonicotinic Acid | Control: 2-Hydroxynicotinic Acid |
| Structure | 5-Phenyl substituted | Unsubstituted parent core |
| CAS | 1214369-68-2 | 609-71-2 |
| Melting Point | Experimental (Est. >250°C) | 258–261°C (Lit.[1][2] Ref [1]) |
| Thermal Behavior | Likely decomposition (browning) | Sharp melt, stable |
| Key Variable | Phenyl group adds MW & | Baseline H-bonding network |
Analyst Note: The addition of the phenyl ring at the 5-position typically increases the melting point relative to the parent pyridine due to enhanced intermolecular Van der Waals forces and
-stacking, unless steric strain disrupts the crystal lattice.[1]
Visualizing the Tautomeric Equilibrium
The melting point is heavily influenced by the hydrogen-bonding network, which is dictated by the tautomeric form.[1]
Figure 1: Tautomeric equilibrium shifting toward the 2-pyridone form, which forms stable dimers leading to high melting points.[1]
Experimental Protocol: Establishing the Reference
Since a literature value is not absolute, you must validate your batch.[1]
Phase A: Purification (Crucial Pre-requisite)
Impurities (unreacted phenyl-precursors) will depress the MP significantly.[1]
-
Solvent: Recrystallize from Acetic Acid/Water (1:1) or Ethanol .[1]
-
Process: Dissolve at reflux, hot filter to remove insolubles, cool slowly to 4°C.
-
Drying: Vacuum dry at 60°C for 24 hours (remove solvates).
Phase B: Melting Point Determination Workflow
Equipment: Capillary Melting Point Apparatus (e.g., Buchi, Stuart) or DSC.[1] Heating Rate: 10°C/min to 200°C, then 1°C/min to endpoint.
Step-by-Step Validation:
-
System Calibration: Run Benzoic Acid (MP 122°C) and 2-Hydroxynicotinic Acid (MP 258°C) standards. Ensure accuracy within ±0.5°C.
-
Sample Prep: Grind the dried 2-Hydroxy-5-phenylisonicotinic acid into a fine powder. Pack capillary to 3mm height.[1]
-
Observation:
Acceptance Criteria:
-
Range: The melting range (Onset to Clear Point) must be < 2.0°C .
-
Comparison: If the MP is < 240°C, the product is likely impure or wet.[1]
Decision Logic for Characterization
Figure 2: Logic flow for validating the melting point of the synthesized intermediate.
References
-
CAS Common Chemistry. (2024).[1] Details for CAS 1214369-68-2 (2-oxo-5-phenyl-1H-pyridine-4-carboxylic acid). Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2024).[1] 2-Hydroxynicotinic Acid Compound Summary. Retrieved from [Link]
-
MDPI. (2025). Synthesis and Structure of 2-Methyl-5-nitro-6-phenylnicotinic acid Derivatives. (Contextual reference for phenyl-pyridine MP ranges). Retrieved from [Link]
Sources
Comparative Guide: UV-Vis Absorption Spectra of Substituted Isonicotinic Acids
Executive Summary
Isonicotinic acid (pyridine-4-carboxylic acid) and its substituted derivatives are fundamental building blocks in pharmaceutical synthesis, agrochemicals, and the development of Metal-Organic Frameworks (MOFs). Ultraviolet-Visible (UV-Vis) spectroscopy serves as a primary analytical tool for characterizing these compounds, as the heteroaromatic ring and the carboxyl chromophore are highly sensitive to electronic perturbations.
This guide provides an in-depth comparison of the UV-Vis absorption profiles of isonicotinic acid (INA) and its substituted alternatives. By examining the causality behind spectral shifts—specifically the impact of electron-donating groups and metal coordination—researchers can optimize their analytical detection methods and better predict the optoelectronic behavior of novel INA derivatives.
Mechanistic Causality: The Electronic Landscape of Isonicotinic Acids
To accurately interpret the UV-Vis spectra of substituted isonicotinic acids, one must first understand the baseline electronic transitions of the parent molecule.
The Baseline Chromophore
Pure isonicotinic acid exhibits two characteristic absorption maxima in an acidic aqueous/organic matrix: a strong peak at 214 nm and a secondary peak at 264 nm .
-
The 214 nm peak is primarily associated with the
transitions originating from the non-bonding electrons of the pyridine nitrogen and the carboxyl oxygen. -
The 264 nm peak corresponds to the
transitions of the conjugated heteroaromatic ring.
Substituent Effects & Spectral Shifting
When substituents are introduced to the pyridine ring, the electronic landscape shifts dramatically:
-
Electron-Donating Groups (e.g., 2-Aminoisonicotinic acid): The introduction of an amino (-NH
) moiety creates a strong intramolecular "push-pull" system. The electron-donating amino group interacts with the electron-withdrawing carboxyl group across the conjugated -electron reservoir. This interaction significantly lowers the HOMO-LUMO gap, resulting in a broad, intense absorption band spanning the 200–400 nm range . -
Metal Coordination (e.g., Lanthanide Complexes): When INA is utilized as a ligand to coordinate with metals like Neodymium (Nd
) or Terbium (Tb ), the coordination interaction yields a more extensive conjugated system than the free ligand. This extended delocalization typically causes a bathochromic (red) shift, moving the primary absorption band from 263-264 nm to approximately 268 nm, while simultaneously altering the absorption intensity .
Comparative UV-Vis Performance Data
The following table summarizes the quantitative spectral data and the mechanistic rationale for the observed absorption maxima across different isonicotinic acid derivatives.
| Compound | Substituent / Modification | Mechanistic Rationale | |
| Isonicotinic Acid (INA) | None (Parent Compound) | 214, 264 | Baseline |
| 2-Aminoisonicotinic Acid | -NH | 200–400 (Broad) | Push-pull effect between the donor amino group and acceptor carboxyl group extends the conjugated |
| Nd(III)-INA Complex | Nd | 268 | Metal coordination yields a more extensive |
| Tb(III)-INA Complex | Tb | ~263 | Coordination alters absorption intensity; the primary peak remains near the free ligand's maximum but broadens due to 4f-5d interactions . |
Self-Validating Experimental Protocol for UV-Vis Acquisition
To achieve high-fidelity UV-Vis spectra for isonicotinic acid derivatives, the analytical matrix must be strictly controlled. The protonation state of both the pyridine nitrogen (pKa ~5.5) and the carboxylic acid (pKa ~1.7) drastically affects the electronic transitions.
Causality-Driven Methodology:
-
Matrix Selection & pH Control:
-
Action: Prepare a mobile phase/solvent matrix of Acetonitrile (MeCN) and Water (50/50 v/v), buffered with 0.05% Sulfuric Acid (H
SO ) to achieve a pH 3. -
Causality: Certain buffers block wavelengths below 230 nm. MeCN and water are highly UV-transparent. Acidifying the matrix ensures the isonicotinic acid is fully protonated, preventing spectral smearing caused by a mixture of ionized and non-ionized species .
-
-
Sample Preparation:
-
Action: Dissolve the substituted isonicotinic acid to a stock concentration of 1.0 mg/mL, then dilute to a working concentration of 1–10
M. -
Causality: High concentrations will saturate the detector (Absorbance > 2.0), violating the Beer-Lambert law and masking peak resolution.
-
-
Baseline Correction (Self-Validation Step):
-
Action: Fill a 1 cm path-length quartz cuvette with the exact MeCN/H
O/H SO blank matrix and zero the spectrophotometer from 190 nm to 400 nm. -
Causality: Standard glass cuvettes absorb strongly below 300 nm and will artificially truncate the 214 nm and 264 nm peaks.
-
-
System Suitability & Acquisition:
-
Action: Run a pure Isonicotinic Acid standard first.
-
Self-Validation Check: Verify that the secondary peak appears exactly at 264 nm (
nm). If it deviates, the spectrophotometer requires wavelength recalibration (e.g., via a holmium oxide filter). Once validated, proceed to scan the substituted derivatives.
-
Workflow & Logic Visualization
The following diagram illustrates the electronic transition logic and how specific substituent choices dictate the resulting UV-Vis absorption profile.
Electronic transition logic and substituent effects on isonicotinic acid UV-Vis spectra.
References
-
UV-Vis Spectrum of Isonicotinic Acid. SIELC Technologies. [Link]
-
A lanthanide–mercury compound: preparation and photophysical properties. Emerald Publishing.[Link]
-
Preparation, Structure and Properties of[Tb(HIA)2(IA)(H2O)2(HgCl2)]n(nHgCl4)·3nH2O. ResearchGate. [Link]
-
An acentric 3-D metal-organic framework based on 2-aminoisonicotinic acid. RSC Advances (Royal Society of Chemistry). [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Hydroxy-5-phenylisonicotinic Acid
This document provides researchers, scientists, and drug development professionals with essential, procedural guidance for the safe handling and disposal of 2-Hydroxy-5-phenylisonicotinic acid. Adherence to these protocols is fundamental to ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Part 1: Hazard Identification and Risk Assessment (Inferred)
Due to the absence of a specific SDS, we must infer the potential hazards from similar molecules. Compounds with related functional groups are known to pose several risks. Therefore, 2-Hydroxy-5-phenylisonicotinic acid must be managed as a hazardous chemical waste until proven otherwise.
Inferred GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage / irritation | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3] |
Based on these inferred hazards, this compound must never be disposed of via standard trash or sanitary sewer systems.[3][4] All waste, including contaminated consumables, must be collected and disposed of as regulated chemical waste.
Part 2: Safe Handling and Personal Protective Equipment (PPE)
To mitigate exposure risks during handling and disposal, a stringent safety protocol must be followed. All operations involving 2-Hydroxy-5-phenylisonicotinic acid should be conducted within a certified chemical fume hood to control dust and potential vapors.[1][4]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required. For operations with a higher risk of splashing, a full-face shield should be worn over the goggles.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn. Gloves should be inspected before use and disposed of properly after handling the material.[4]
-
Body Protection: A standard laboratory coat must be worn and fully fastened to protect skin and clothing.[4]
-
Footwear: Closed-toe shoes are mandatory in any area where this chemical is handled.[4]
Safe handling practices include avoiding the generation of dust, preventing all contact with eyes and skin, and thorough hand washing after the procedure is complete.[2][3][5]
Part 3: Disposal Workflow and Container Management
The proper disposal of 2-Hydroxy-5-phenylisonicotinic acid follows a systematic process from collection to final handoff to EHS professionals. The cornerstone of this process is meticulous waste segregation to prevent dangerous chemical reactions.
Chemical Incompatibilities
This compound and its waste must be stored separately from the following material classes to prevent violent reactions, fire, or the release of toxic gases:
Step-by-Step Disposal Protocol
-
Container Selection: Select a chemically compatible, leak-proof container with a secure, vapor-tight lid. The container should be in excellent condition, free from damage or contamination. Often, the original product container is suitable for collecting waste.[7]
-
Waste Labeling: Before any waste is added, the container must be labeled with a fully completed hazardous waste tag provided by your institution's EHS department. The label must clearly state the full chemical name, "2-Hydroxy-5-phenylisonicotinic acid," and the words "Hazardous Waste." Do not use chemical formulas or abbreviations.
-
Waste Accumulation: Carefully transfer the solid waste into the labeled container. Use tools like a spatula or powder funnel to minimize dust creation. The container must be kept closed at all times except when actively adding waste.
-
Secure Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8] This area should be located at or near the point of waste generation and be under the direct control of laboratory personnel.
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential spills.[1] Ensure incompatible waste types are not stored in the same secondary containment.
-
Arrange for Pickup: Once the container is full (typically no more than 90% capacity to allow for expansion) or when the waste is no longer being generated, contact your EHS department to schedule a waste pickup.[4][7] The final disposal will be carried out by a licensed waste management facility, likely via high-temperature incineration.[9]
The following diagram illustrates the essential workflow for the proper disposal of 2-Hydroxy-5-phenylisonicotinic acid.
Part 4: Spill and Emergency Procedures
Immediate and correct response to spills and exposures is critical.
Spill Cleanup (Solid Material)
-
Evacuate and Ventilate: Ensure the area is clear of unprotected personnel and maximize ventilation, preferably through a fume hood.
-
Wear Full PPE: Do not attempt cleanup without the appropriate PPE as described in Part 2.
-
Contain Spill: Prevent the powder from spreading. Avoid creating dust.[10]
-
Collect Material: Carefully sweep or scoop the spilled solid into your pre-labeled hazardous waste container.[3][6][9] Avoid dry sweeping that creates airborne dust. If necessary, lightly moisten the material with a compatible, non-reactive solvent to minimize dust.
-
Decontaminate: Clean the spill area thoroughly. All cleanup materials (wipes, absorbent pads) are also considered hazardous waste and must be placed in the same container.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention.[3][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[11]
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 2-Hydroxy-5-phenylisonicotinic acid in a manner that prioritizes safety, compliance, and environmental stewardship.
References
- Acid Handling. (n.d.).
- 2 - SAFETY DATA SHEET. (2025, December 19).
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
- Aldrich P20009 - SAFETY DATA SHEET. (2025, October 15).
- 2-Chloro-5-(2-hydroxymethylphenyl)isonicotinic acid - Safety Data Sheet. (n.d.).
- Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. (2025).
- SAFETY DATA SHEET - Ritalinic acid. (2017, April 4).
- SAFETY DATA SHEET. (2025, November 6).
- [2-Fluoro-3-(hydroxymethyl)phenyl]boronic acid - Safety Data Sheet. (2019, October 22).
- SAFETY DATA SHEET - 2-HYDROXYACETOPHENONE. (2019, May 28).
- SAFETY DATA SHEET - Phenylsuccinic acid. (2025, September 6).
- Treatment and disposal of chemical wastes in daily laboratory work. (n.d.).
- Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Society for Clinical Pathology.
- 2-Hydroxy-6-methyl-5-phenylnicotinonitrile SDS, 4241-12-7 Safety Data Sheets. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. hscprep.com.au [hscprep.com.au]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. matrixscientific.com [matrixscientific.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
